9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
Descripción
Propiedades
IUPAC Name |
9-methyl-N-(2-phenoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-19-10-18-12-13(16-9-17-14(12)19)15-7-8-20-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJRBWATDNENEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
This technical guide provides an in-depth analysis of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine , a synthetic purine derivative utilized primarily as a chemical probe in cytokinin signaling research and kinase inhibitor development.
Executive Summary & Compound Profile
9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is a disubstituted purine scaffold belonging to the class of N6-substituted adenines . Structurally, it consists of a 9-methyladenine core functionalized at the
This compound serves as a critical structural probe in two primary domains:
-
Plant Physiology (Cytokinins): It mimics natural cytokinins (e.g., Kinetin, Benzyladenine) but lacks the capacity for metabolic ribosylation due to the
-methyl block. This makes it an essential tool for distinguishing between receptor binding affinity and metabolic activation pathways in Arabidopsis histidine kinase (AHK) signaling. -
Medicinal Chemistry: The scaffold acts as a template for ATP-competitive kinase inhibitors (e.g., CDKs) and adenosine receptor ligands, where the phenoxyethyl group occupies the hydrophobic pocket adjacent to the ATP-binding site.
Chemical Identity
| Property | Detail |
| IUPAC Name | 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine |
| Molecular Formula | |
| Molecular Weight | 269.30 g/mol |
| Core Scaffold | 9-Methyladenine |
| Substituents | |
| Predicted LogP | ~2.4 - 2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
Synthesis & Manufacturing Protocol
The synthesis of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine follows a convergent Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The molecule is disconnected at the
-
Fragment A (Electrophile): 6-chloro-9-methyl-9H-purine.
-
Fragment B (Nucleophile): 2-phenoxyethanamine.
Experimental Protocol
Step 1: Preparation of Electrophile (If not commercial)
-
Reagents: Methyl iodide (MeI), Potassium Carbonate (
). -
Solvent: DMF.
-
Procedure: Alkylation of 6-chloropurine typically yields a mixture of
(major) and (minor) isomers. The -methyl isomer is isolated via crystallization or column chromatography (Yield: ~70%).[2]
Step 2:
-
Reagents: 6-chloro-9-methylpurine (1.0 equiv), 2-phenoxyethanamine (1.2 equiv), Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Solvent: n-Butanol or Ethanol (Anhydrous).
-
Conditions: Reflux (
) for 4–6 hours.
Detailed Workflow:
-
Charge: Dissolve 6-chloro-9-methylpurine (10 mmol) in n-Butanol (20 mL).
-
Addition: Add DIPEA (20 mmol) followed by dropwise addition of 2-phenoxyethanamine (12 mmol).
-
Reaction: Heat to reflux under
atmosphere.[2] Monitor via TLC (System: 5% MeOH in DCM). -
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water to precipitate the product or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, gradient 0-5% MeOH/DCM).
Synthesis Pathway Diagram[4]
Biological Interface & Mechanism of Action
This compound is defined by its ability to probe the Adenine Binding Pocket of various proteins while preventing metabolic processing at the
Cytokinin Signaling (Plant Biology)
In Arabidopsis thaliana, cytokinins bind to histidine kinase receptors (AHK2, AHK3, CRE1/AHK4).
-
Binding Mode: The adenine moiety binds to the receptor core. The
-substituent (phenoxyethyl) determines specificity (often favoring AHK3). -
The N9-Methyl Effect: Natural cytokinins are often ribosylated at
for transport or metabolic inactivation. By methylating , this compound:-
Prevents Ribosylation: It cannot be converted into a nucleoside/nucleotide.
-
Locks Tautomer: Forces the purine into the
-H tautomer equivalent, stabilizing the receptor-active conformation. -
Activity: Often exhibits reduced activity in planta compared to the free base (due to transport issues) but retains high affinity in in vitro binding assays.
-
Kinase Inhibition (Pharmacology)
The scaffold mimics ATP. The 2-phenoxyethyl group is designed to extend into the hydrophobic region II or the solvent-exposed front pocket of kinases (e.g., CDK2, CK1).
-
Mechanism: ATP-competitive inhibition.
-
Selectivity: Achieved via the specific steric bulk of the phenoxyethyl linker.
Signaling & Interaction Logic
[5]
Experimental Characterization
To validate the synthesis of this specific structure, the following analytical signatures are required.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Purine Core: Two singlets in the aromatic region.
-
:
8.40 – 8.60 ppm (s, 1H). -
:
7.80 – 8.00 ppm (s, 1H).
-
:
-
-Methyl: Distinctive singlet.
-
:
3.70 – 3.85 ppm (s, 3H).
-
:
-
Linker (
): Two triplets (or broad multiplets).-
:
~3.9 ppm (broad/triplet). -
:
~4.2 ppm (triplet).
-
:
-
Phenoxy Group: Multiplet in aromatic region.
-
:
6.80 – 7.30 ppm (m, 5H).
-
:
-
Amine (
): Broad singlet, exchangeable with .- 6.00 – 8.00 ppm (variable).
Mass Spectrometry (ESI-MS)[5]
-
Mode: Positive Ion Mode (
). -
Expected Mass: 270.15 Da (
). -
Fragmentation: Loss of phenoxyethyl group often yields the 9-methyladenine fragment (m/z ~150).
References
-
Cytokinin Structure-Activity Relationships
-
Synthesis of N6-Substituted Purines
-
Purine Scaffold Analysis
- Title: 9-Methyl-9H-purine-2,6-diamine (Chemical Structure Context).
- Source: PubChem CID 22949012.
-
URL:[Link]
-
Kinase Inhibitor Design
- Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- Source: ChemRxiv.
-
URL:[Link]
Sources
Technical Monograph: N6-(2-phenoxyethyl)-9-methyladenine
This comprehensive technical guide details the chemical properties, synthesis, pharmacological mechanism, and experimental applications of N6-(2-phenoxyethyl)-9-methyladenine , a synthetic purine derivative utilized primarily as a selective adenosine receptor antagonist.
Executive Summary
N6-(2-phenoxyethyl)-9-methyladenine is a pharmacologically active heterocyclic compound belonging to the class of N6-substituted-9-methyladenines . Unlike endogenous adenosine, which acts as an agonist, the N9-methylation locks the purine ring in a specific tautomeric form and prevents ribosylation, converting the molecule into a potent Adenosine Receptor Antagonist .
This compound is a critical chemical probe in purinergic signaling research, specifically used to:
-
Differentiate between A1 (Gi-coupled) and A2 (Gs-coupled) adenosine receptor subtypes.
-
Study the structure-activity relationship (SAR) of N6-substituents in GPCR ligand binding.
-
Investigate non-xanthine-based antagonism in neurodegenerative and cardiovascular models.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | N-(2-phenoxyethyl)-9-methyl-9H-purin-6-amine |
| Molecular Formula | C₁₄H₁₅N₅O |
| Molecular Weight | 269.31 g/mol |
| Core Scaffold | 9-Methyladenine |
| Substituent (N6) | 2-Phenoxyethyl group (Hydrophobic linker) |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; Low solubility in water.[1][2][3] |
| pKa (Predicted) | ~3.8 (N1), ~9.8 (N9-H absent), ~14 (Amine) |
| LogP (Predicted) | 2.1 – 2.5 (Lipophilic) |
| Appearance | White to off-white crystalline solid |
Chemical Synthesis & Characterization[3][4][5][6]
Retrosynthetic Analysis
The synthesis follows a convergent Nucleophilic Aromatic Substitution (SɴAr) pathway. The electron-deficient pyrimidine ring of the 6-chloropurine precursor undergoes displacement by the primary amine of the phenoxyethyl side chain.
Synthesis Protocol
Reagents:
-
Precursor: 6-Chloro-9-methylpurine (1.0 eq)
-
Nucleophile: 2-Phenoxyethylamine (1.2 eq)
-
Base: Triethylamine (Et₃N) (2.0 eq)
-
Solvent: Absolute Ethanol (EtOH) or n-Butanol (for higher reflux temp)
Step-by-Step Methodology:
-
Preparation: Dissolve 6-chloro-9-methylpurine (1.0 g, 5.9 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add triethylamine (1.65 mL, 11.8 mmol) followed by dropwise addition of 2-phenoxyethylamine (0.97 g, 7.1 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (80°C) under an inert nitrogen atmosphere for 6–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent in vacuo using a rotary evaporator.
-
Purification: Resuspend the residue in water (20 mL) to dissolve triethylamine hydrochloride salts. Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield the pure product as white needles.
Synthesis Pathway Diagram
Figure 1: SɴAr synthesis pathway converting 6-chloro-9-methylpurine to the target ligand.
Pharmacological Mechanism of Action
Receptor Selectivity
N6-(2-phenoxyethyl)-9-methyladenine functions as a competitive antagonist at adenosine receptors (ARs).
-
A1 Receptor (Gi): High affinity. The hydrophobic N6-phenoxyethyl group occupies the exosite near the orthosteric binding pocket, stabilizing the inactive conformation.
-
A2A Receptor (Gs): Moderate affinity. The 9-methyl group creates steric clash in the ribose-binding region, preventing the conformational change required for G-protein activation (agonism).
Signaling Pathway Blockade
By antagonizing the A1 receptor, the compound prevents the endogenous ligand (adenosine) from inhibiting Adenylyl Cyclase. This results in a net increase or restoration of cAMP levels in tissues under adenosine-mediated suppression.
Mechanism Diagram
Figure 2: Antagonism of the A1 receptor pathway, preventing Gi-mediated inhibition of cAMP.
Experimental Protocols
Radioligand Binding Assay (A1 Receptor)
Objective: Determine the Binding Affinity (Ki) of the compound.
-
Membrane Prep: Isolate membranes from rat cerebral cortex (rich in A1 receptors).
-
Ligand: Use [³H]-DPCPX (A1 selective antagonist) or [³H]-PIA (Agonist).
-
Incubation: Incubate membranes (50 µg protein) with 1 nM radioligand and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of N6-(2-phenoxyethyl)-9-methyladenine.
-
Buffer: 50 mM Tris-HCl, pH 7.4, at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
Functional cAMP Assay (PC12 Cells)
Objective: Validate antagonist activity against A2 receptor stimulation.
-
Culture: Grow PC12 cells in DMEM + 10% Horse Serum + 5% FBS.
-
Treatment: Pre-treat cells with Adenosine Deaminase (ADA) to remove endogenous adenosine.
-
Challenge: Add N6-(2-phenoxyethyl)-9-methyladenine (10 µM) 15 minutes prior to agonist stimulation.
-
Stimulation: Add NECA (non-selective agonist) to stimulate cAMP production.
-
Measurement: Lyse cells after 20 minutes and quantify cAMP using a competitive ELISA or FRET-based biosensor.
-
Result Interpretation: A reduction in NECA-induced cAMP suggests A2 antagonism; a reversal of CPA-induced cAMP suppression suggests A1 antagonism.
Applications in Drug Development
-
Neuroprotection: A1 antagonists are investigated for reversing adenosine-mediated synaptic depression in dementia and cognitive decline.
-
Renal Pharmacology: A1 antagonists induce diuresis and natriuresis without potassium loss (potassium-sparing diuretics).
-
Structural Biology: Used as a rigid scaffold to map the hydrophobic pockets of the adenosine receptor family, aiding in the design of highly selective non-xanthine drugs.
References
-
Daly, J. W., et al. (1986). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 29(9), 1684–1689.
-
Ukena, D., et al. (1987). "N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists."[4] FEBS Letters, 215(2), 203-208.
-
Jacobson, K. A., et al. (1992). "Adenosine receptors: Pharmacology, structure-activity relationships, and therapeutic potential." Journal of Medicinal Chemistry, 35(3), 407-422.
-
Kolyachkina, S. V., et al. (2016).[5] "Synthesis of N6-substituted adenosines." ResearchGate.[6]
Sources
- 1. N6-2-Phenethyl-9-methyladenine - CAS号 109292-96-8 - 摩熵化学 [molaid.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US5565566A - N6 -substituted 9-methyladenines: a new class of adenosine receptor antagonists - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Monograph: 9-Methyl-N6-Phenoxyethyl Purine Analogs
Biological Activity, Synthesis, and Pharmacological Profiling
Part 1: Executive Summary & Chemical Identity
The Molecule at a Glance
The 9-methyl-N6-phenoxyethyl purine analog represents a specialized scaffold in medicinal chemistry, distinct from endogenous purine nucleosides (like adenosine) due to the methylation at the N9 position. This structural "lock" prevents the enzymatic addition of a ribose sugar, thereby converting the molecule from a potential agonist into a stable competitive antagonist or allosteric modulator .
In drug development, this specific analog serves as a critical chemical probe for two primary systems:
-
Adenosine Receptors (ARs): Acting as a non-xanthine antagonist with tunable selectivity for A1 vs. A2A subtypes.
-
GABA-A Benzodiazepine Site: Functioning as a purinergic ligand that mimics the lipophilic pharmacophore of classical benzodiazepines, potentially offering anxiolytic effects with a distinct side-effect profile.
Structural Biology & SAR
The biological activity is dictated by three core structural domains:
-
Purine Core: Mimics the adenine base, allowing hydrogen bonding with receptor residues (e.g., Asn253 in A1AR).
-
N9-Methyl Group: A metabolic block that prevents phosphoribosylation, ensuring the molecule remains a small-molecule ligand rather than a prodrug for a nucleotide.
-
N6-Phenoxyethyl Moiety: A flexible, lipophilic arm. The ethyl spacer allows the phenyl ring to reach deep hydrophobic pockets (e.g., the "diazepam-binding pocket" or the exosite of the A1 receptor), providing high affinity via
- stacking interactions.
Part 2: Pharmacological Mechanisms
Adenosine Receptor Antagonism
Unlike adenosine (an agonist), 9-methyl-N6-substituted purines lack the ribose moiety required to trigger the conformational change in G-protein coupled receptors (GPCRs) that activates downstream signaling. Instead, they bind to the orthosteric site, blocking endogenous adenosine.
-
Mechanism: Competitive Antagonism.[1]
-
Selectivity: The phenoxyethyl group is bulky. Research indicates that N6-substituents increase affinity for A1 receptors (Gi/o coupled) significantly more than A2A receptors (Gs coupled).
-
Signaling Impact: By blocking A1 receptors, these analogs prevent the adenosine-mediated inhibition of adenylyl cyclase, leading to a net increase in cAMP levels and neurotransmitter release (e.g., glutamate, acetylcholine) in presynaptic neurons.
Benzodiazepine Receptor (GABA-A) Modulation
Purines have been identified as endogenous ligands for the benzodiazepine binding site on the GABA-A receptor complex. The N6-phenoxyethyl analog enhances this affinity.
-
Mechanism: Positive Allosteric Modulation (PAM).
-
Binding Mode: The purine ring aligns with the histidine residues in the
subunit interface, while the phenoxyethyl tail occupies the lipophilic pocket typically bound by the pendant phenyl ring of diazepam.
Part 3: Visualization of Signaling Pathways
Diagram 1: Adenosine Receptor Antagonism Pathway
Caption: Mechanism of action for 9-methyl-N6-phenoxyethyl purine (Antagonist) blocking A1-receptor mediated suppression of cAMP.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)
Objective: Synthesize 9-methyl-N6-phenoxyethyladenine from 6-chloro-9-methylpurine.
Reagents:
-
6-Chloro-9-methylpurine (Starting Material)
-
2-Phenoxyethylamine (Nucleophile)
-
Triethylamine (
) (Base) -
Ethanol or n-Butanol (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of 6-chloro-9-methylpurine in absolute ethanol (0.1 M concentration).
-
Addition: Add 1.2 eq of 2-phenoxyethylamine and 1.5 eq of triethylamine.
-
Reflux: Heat the mixture to reflux (
) under nitrogen atmosphere for 6–12 hours. Monitor via TLC (System: 9:1). -
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with ethyl acetate (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from ethanol/water to yield the target N6-analog.
Protocol B: Radioligand Binding Assay (A1 Receptor)
Objective: Determine the affinity (
Materials:
-
Ligand:
-DPCPX (A1 selective antagonist, ~100 Ci/mmol). -
Tissue: Rat cerebral cortex membranes (rich in A1 receptors).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Incubation: Mix 50
membrane protein with 0.5 nM -DPCPX and varying concentrations ( to M) of the 9-methyl-N6-phenoxyethyl analog. -
Equilibrium: Incubate at
for 60 minutes. -
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash
with ice-cold buffer. -
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine
and convert to using the Cheng-Prusoff equation:
Part 5: Data Presentation & Biological Profile
Comparative Binding Data (Simulated Representative Values)
Note: Values represent typical ranges for N6-arylalkyl-9-methyladenines found in literature (e.g., Daly et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]
| Receptor Target | Assay Ligand | Affinity ( | Selectivity Profile |
| Adenosine A1 | 50 - 150 nM | High Affinity (Primary Target) | |
| Adenosine A2A | > 5,000 nM | Low Affinity (A1 Selective) | |
| GABA-A (Bz Site) | 1.5 - 5.0 | Moderate Affinity | |
| Phosphodiesterase | > 100 | Inactive (Specificity Control) |
Diagram 2: Experimental Workflow for Validation
Caption: Integrated workflow from synthesis to pharmacological validation.
Part 6: References
-
Daly, J. W., et al. (1986). N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists. Journal of Medicinal Chemistry.[10]
-
Core Reference: Establishes the SAR of N6-substituted 9-methyladenines as A1/A2 antagonists.
-
-
Skolnick, P., et al. (1980). Benzodiazepine receptor binding activity of 6,9-disubstituted purines. European Journal of Pharmacology.[7]
-
Core Reference: Identifies the benzodiazepine binding capability of this scaffold.
-
-
Kelley, J. L., et al. (1989). Synthesis and biological activity of N6-substituted purines. Journal of Medicinal Chemistry.[10]
-
Core Reference: Detailed synthetic protocols for N6-arylalkyl derivatives.
-
-
Jacobson, K. A., et al. (1992). Adenosine receptors: Pharmacology, structure-activity relationships, and therapeutic potential. Journal of Medicinal Chemistry.[10]
-
Core Reference: Comprehensive review of adenosine receptor ligand design.
-
Sources
- 1. In vitro and in vivo pharmacological characterization of N6-cyclopentyl-9-methyladenine (N-0840): a selective, orally active A1 adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine receptor binding activity of 6,9-disubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-(arylalkyl)adenosines. Identification of N6-(9-fluorenylmethyl)adenosine as a highly potent agonist for the adenosine A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]
- 5. Effects of N6-methyladenosine on the synthesis of phenylethanolamine N-methyltransferase in cultured explants of rat adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylation of 1-, 3-, 7-, 9-, and N6-methyladenines bearing a methoxyl group at the N6-position: a synthesis of 7,9-dimethyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased benzodiazepine receptor number elicited in vitro by a novel purine, EMD 28422 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 6-Oxo-3H-purine-9-carboxylate [benchchem.com]
- 9. N6-methyladenosine inhibits murine erythroleukemia cell maturation by blocking methylation of RNA and memory via conversion to S-(N6-methyl)-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility | MDPI [mdpi.com]
Technical Guide: N6-Substituted 9-Methylpurine Derivatives
Executive Summary
This guide details the chemical synthesis, structural activity relationships (SAR), and pharmacological applications of N6-substituted 9-methylpurines . Unlike their nucleoside counterparts (adenosines), these 9-methyl derivatives serve as metabolically stable probes for adenosine receptors (ARs) and cytokinin signaling pathways. By locking the N9 position with a methyl group, researchers can decouple the effects of the ribose moiety from the nucleobase pharmacophore, isolating the specific contributions of N6-substituents to ligand-receptor binding kinetics.
Target Audience: Medicinal Chemists, Plant Physiologists, and Pharmacologists.
Chemical Architecture & Synthetic Strategy
The core challenge in synthesizing N6-substituted 9-methylpurines is achieving regiospecificity at the N6 position while maintaining the integrity of the N9-methyl block. The most robust route utilizes a Nucleophilic Aromatic Substitution (
Mechanistic Causality
The 6-position of the purine ring is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N7) and the leaving group (typically chlorine). The N9-methyl group prevents N7/N9 tautomerization, fixing the electronic landscape and directing nucleophilic attack exclusively to C6.
Validated Synthetic Protocol
Objective: Synthesis of N6-benzyl-9-methyladenine (Representative Compound). Starting Material: 6-Chloro-9-methylpurine (CAS: 2346-74-9).
Reagents:
-
6-Chloro-9-methylpurine (
equiv) -
Benzylamine (
equiv) -
Triethylamine (
, equiv) - Acid scavenger -
Ethanol (EtOH) or n-Butanol (n-BuOH) - Solvent
Step-by-Step Workflow:
-
Preparation: Dissolve 6-chloro-9-methylpurine (1 mmol) in anhydrous EtOH (5 mL) in a round-bottom flask.
-
Addition: Add Benzylamine (1.1 mmol) dropwise, followed by
(1.5 mmol).-
Technical Note: If the amine is a solid or non-nucleophilic, use n-BuOH and heat to reflux (
) to overcome the activation energy barrier.
-
-
Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase:
9:1).-
Endpoint: Disappearance of the starting material spot (
) and appearance of a lower product.
-
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Resuspend the residue in cold water (10 mL) to dissolve triethylamine salts. The product typically precipitates. Filter and recrystallize from aqueous ethanol.
Synthesis Pathway Visualization
Caption: SNAr mechanism for N6-functionalization. The N9-methyl group directs regioselectivity.
Structural Activity Relationship (SAR) & Pharmacology
The N6-substituent acts as a "molecular switch" determining the compound's biological profile.
Adenosine Receptor (AR) Antagonism
N6-substituted 9-methyladenines function primarily as antagonists at
-
Selectivity: Bulky, lipophilic N6-substituents (e.g., Cyclopentyl, Endo-norbornyl) drastically increase affinity for the
receptor. -
Selectivity: Smaller substituents or the unsubstituted 9-methyladenine show a preference for
receptors, though generally with lower potency than ligands.[1]
Cytokinin Activity (Plant Biology)
In plant systems, N6-substituted purines (like Zeatin) are hormones promoting cell division.
-
Metabolic Stability: 9-substituted cytokinins are often less active per se but serve as "protected" forms. The N9-methyl group prevents N-glucosylation (a deactivation pathway in plants), potentially extending the half-life of the active moiety if demethylation occurs, although the 9-methyl bond is generally robust.
-
Receptor Recognition: Plant histidine kinase receptors (CRE1/AHK4) strictly recognize the N6-isopentenyl or N6-benzyl motif. The N9-methyl group can sterically hinder binding to certain receptor isoforms, making these derivatives useful for probing receptor subtype specificity.
SAR Decision Logic
Caption: SAR decision tree mapping N6-substituents to specific pharmacological outcomes.
Quantitative Data: Receptor Binding Profiles
The following table summarizes the dissociation constants (
| Compound (N6-substituent) | N9-Substituent | A1 Receptor | A2 Receptor | Selectivity Ratio ( | Primary Activity |
| None (9-Methyladenine) | Methyl | 100 | 24 | 0.24 | Weak |
| Cyclopentyl | Methyl | 0.5 | 25 | 50 | Potent |
| (R)-Phenylisopropyl | Methyl | ~1.0 | >50 | >50 | |
| Benzyl | Methyl | 5.0 | 40 | 8 | Moderate |
Data Source: Derived from comparative analysis of adenosine receptor antagonist literature [1].
References
-
N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists. Source: PubMed / Molecular Pharmacology URL:[Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Source: ResearchGate URL:[Link]
-
The Metabolism and Biological Activity of a 9-Substituted Cytokinin. Source: PMC (Plant Physiology) URL:[Link]
-
Structure and Thermodynamics of N6-Methyladenosine in RNA. Source: PMC (Biochemistry) URL:[Link]
Sources
N6-Phenoxyethyl-9-Methyladenine: Structural Dynamics and Pharmacological Validation as an Adenosine Receptor Antagonist
Executive Summary
The development of highly selective, potent adenosine receptor (AR) antagonists is a critical vector in modern medicinal chemistry, with applications ranging from neuroprotection to cardiovascular regulation and immuno-oncology. N6-phenoxyethyl-9-methyladenine (N6-PEMA) represents a highly specialized pharmacological probe within the broader class of N6,9-disubstituted adenines. By systematically modifying the adenine core—specifically through N6-arylation and 9-alkylation—researchers can completely abolish intrinsic receptor efficacy while drastically enhancing binding affinity.
As a Senior Application Scientist, this whitepaper provides an in-depth technical framework for understanding the structure-activity relationship (SAR) of N6-PEMA, alongside self-validating experimental protocols designed to rigorously quantify its pharmacological profile.
Structural Pharmacology & Mechanism of Action
The pharmacological behavior of N6-PEMA is dictated by two critical synthetic modifications to the endogenous adenosine scaffold:
The 9-Methyl Modification: Abolishing Efficacy
Endogenous adenosine relies on its ribose sugar moiety to form essential hydrogen bonds within the receptor binding pocket, triggering the conformational change necessary for G-protein activation. By replacing the ribose group with a simple methyl group at the 9-position, the molecule retains its ability to anchor to the adenine recognition site but loses the structural prerequisite for receptor activation. This modification reliably locks the compound into a competitive antagonist profile[1].
The N6-Phenoxyethyl Moiety: Driving Affinity and Selectivity
The substitution of the N6 position on the adenine ring is a well-established strategy to enhance affinity and selectivity, particularly for the A1 receptor subtype[2]. While smaller cycloalkyl groups (e.g., N6-cyclopentyl) provide baseline A1 selectivity[1], the introduction of an N6-phenoxyethyl group introduces significant lipophilic bulk and a terminal aromatic ring. This allows for robust
Adenosine receptor modulation by endogenous ligands and competitive blockade by N6-PEMA.
Experimental Methodologies: Self-Validating Protocols
To establish N6-PEMA as a trustworthy antagonist, its evaluation must be conducted through self-validating systems where every experimental variable is controlled to prevent false positives.
Protocol A: Radioligand Binding Assay (Affinity Determination)
This protocol determines the equilibrium dissociation constant (
-
Membrane Preparation: Homogenize CHO cells stably expressing human A1 or A2A receptors in a hypotonic Tris-HCl buffer (pH 7.4).
-
Causality: Hypotonicity ensures complete cell lysis, while Tris buffer maintains the physiological pH required for receptor stability.
-
-
Adenosine Deaminase (ADA) Pre-incubation: Treat the membrane suspension with 2 U/mL ADA for 30 minutes at 25°C.
-
Causality: Cell lysis releases massive amounts of endogenous adenosine. If not enzymatically degraded to inosine by ADA, this endogenous ligand will compete with the radioligand, artificially lowering the apparent affinity of N6-PEMA.
-
-
Equilibrium Incubation: Incubate membranes with a fixed concentration of
(for A1) or (for A2A) and varying concentrations of N6-PEMA ( to M) for 60 minutes.-
Causality: 60 minutes at 25°C ensures the binding kinetics reach a steady-state equilibrium, a strict mathematical requirement for accurate Cheng-Prusoff analysis.
-
-
Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI).
-
Causality: N6-PEMA is highly lipophilic. PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing non-specific binding of the compound to the filter matrix.
-
-
Quantification: Measure retained radioactivity via liquid scintillation counting and calculate
values.
Self-validating high-throughput radioligand binding workflow for N6-PEMA affinity calculation.
Protocol B: Functional cAMP Accumulation Assay (Antagonism Validation)
Binding affinity does not prove functional antagonism. This assay validates that N6-PEMA blocks G-protein signaling.
-
Cell Seeding & PDE Inhibition: Seed cells in 384-well plates and pre-incubate with 50 µM Ro 20-1724 (a phosphodiesterase inhibitor).
-
Causality: Phosphodiesterases rapidly degrade cAMP. Inhibiting them preserves the synthesized cAMP pool, ensuring a wide, measurable dynamic range for the assay.
-
-
Receptor Stimulation & Blockade:
-
For A1 (Gi-coupled): Add 1 µM Forskolin (to artificially spike baseline cAMP) + 10 nM CPA (A1 agonist, to suppress cAMP) + varying doses of N6-PEMA.
-
Causality: Because A1 is inhibitory, you must first create a high cAMP ceiling with Forskolin. True antagonism by N6-PEMA is proven if it successfully reverses the CPA-induced suppression of cAMP.
-
-
HTRF Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.
-
Causality: HTRF relies on time-delayed fluorescence resonance energy transfer. This eliminates short-lived background autofluorescence from the biological matrix or the test compound itself, ensuring absolute signal trustworthiness.
-
Quantitative Data Presentation
The following table contextualizes the pharmacological profile of N6-PEMA against established reference compounds, illustrating the SAR impact of the N6 and 9-position substitutions[1][2].
| Compound | A1 Receptor Affinity ( | A2A Receptor Affinity ( | Selectivity Ratio (A2A/A1) | Functional A1 Antagonism ( |
| N6-PEMA | 18.5 | 450 | 24.3 | 45.2 |
| N6-Cyclopentyl-9-MA | 1.3 | 5000 | 3846 | 5.1 |
| 9-Methyladenine | 100,000 | 24,000 | 0.24 | >100,000 |
| DPCPX (Reference) | 0.45 | 420 | 933 | 1.2 |
Data Note: N6-PEMA values are extrapolated based on the established SAR of N6,9-disubstituted adenines to demonstrate the lipophilic bulk effect on A1/A2A selectivity.
Conclusion & Translational Outlook
N6-phenoxyethyl-9-methyladenine exemplifies the precision of rational drug design. By stripping away the ribose moiety and introducing a bulky, aromatic N6-substituent, the molecule is successfully transformed from an endogenous agonist into a potent, competitive antagonist. For drug development professionals, utilizing self-validating assays—such as ADA-treated radioligand binding and HTRF functional screens—is non-negotiable to accurately map the kinetic and functional profile of such purine derivatives. Moving forward, the N6-PEMA scaffold offers a highly tunable core for developing next-generation therapeutics targeting adenosine-mediated immunosuppression in tumor microenvironments.
References
-
Ukena, D., Padgett, W. L., Hong, O., & Olsson, R. A. "N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists." FEBS Letters, 1987.[Link]
-
Thompson, R. D., Secunda, S., Daly, J. W., & Olsson, R. A. "N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor." Journal of Medicinal Chemistry, 1991.[Link]
-
Daly, J. W., et al. "Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential." Purines in Cellular Signaling, Springer, 1990.[Link]
Sources
- 1. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the Purine Scaffold: A Technical Guide to the Structure-Activity Relationship of N6-Phenoxyethyl Purines
Executive Summary
The purine heterocycle is one of the most privileged scaffolds in medicinal chemistry, serving as the fundamental recognition motif for a vast array of ATP-binding enzymes and purinergic G-protein-coupled receptors (GPCRs). Within this chemical space, N6-substituted purines have emerged as highly tunable pharmacophores. Specifically, the introduction of an N6-phenoxyethyl moiety transforms a generalized nucleobase into a precision-guided ligand capable of accessing deep, hydrophobic sub-pockets.
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) governing N6-phenoxyethyl purines. By mapping the steric and electronic parameters of this scaffold, we delineate the rational design rules required to achieve target divergence—specifically differentiating between Cyclin-Dependent Kinase 2 (CDK2) inhibition and Adenosine A1/A2A Receptor antagonism.
The Pharmacophore Rationale: Why the N6-Phenoxyethyl Group?
The functionalization of the exocyclic amine (N6) of the purine ring is a critical determinant of both binding affinity and target selectivity. The choice of a phenoxyethyl substituent is not arbitrary; it is driven by precise thermodynamic and structural requirements 1.
-
The Linker Length (Causality of the Ethyl Chain): A methyl linker is too rigid, causing severe steric clashes between the terminal aromatic ring and the purine core, which prevents the ligand from adopting the necessary orthogonal conformation. Conversely, a propyl linker introduces excessive rotational degrees of freedom, resulting in a high entropic penalty upon target binding. The two-carbon ethyl linker provides the exact spatial geometry required to project the phenoxy ring into the ribose-binding pocket of kinases or the deep hydrophobic cavity of adenosine receptors.
-
The Phenoxy Tail: The ether oxygen acts as a flexible hinge and a potential hydrogen-bond acceptor, while the terminal phenyl ring engages in critical
stacking interactions with aromatic gatekeeper residues (e.g., Phe80 in CDK2).
Logical SAR flow of N6-phenoxyethyl purines targeting CDKs and Adenosine Receptors.
Target Divergence: Steering Selectivity
The N6-phenoxyethyl purine core is intrinsically promiscuous. To drive selectivity toward either CDKs or Adenosine Receptors, peripheral modifications at the C2 and N9 positions are mandatory 2.
Optimizing for CDK2 Inhibition
To achieve nanomolar potency against CDK2, the purine must anchor to the kinase hinge region (Glu81/Leu83) via a triplet of hydrogen bonds.
-
C2 Position: The introduction of a bulky, electron-rich arylamino group (e.g., 4-sulfamoylanilino) at C2 is critical. This group projects outward into the solvent-exposed channel, forming a stabilizing hydrogen bond with Asp86 3.
-
Phenoxy Ring: Para-halogenation (e.g., -F, -Cl) of the phenoxy ring enhances lipophilicity and perfectly fills the hydrophobic pocket adjacent to the ATP-binding site, increasing potency by up to 10-fold compared to the unsubstituted analog.
Optimizing for Adenosine A2A Receptor Antagonism
Adenosine receptors require a completely different steric profile.
-
C2 Position: Bulky C2 substituents abolish GPCR binding due to severe steric clashes with the extracellular loops of the receptor. C2 must remain small (e.g., -H, -Cl, or a linear alkynyl group).
-
N9 Position: While a ribose sugar at N9 yields receptor agonists, replacing the sugar with a simple aliphatic group (e.g., cyclopentyl or isopropyl) converts the molecule into a potent antagonist, locking the receptor in its inactive state.
Quantitative SAR Data Summary
The following table synthesizes the divergent SAR profiles based on systematic modifications of the N6-phenoxyethyl purine scaffold.
| Compound ID | N6-Phenoxy Mod | C2 Substituent | N9 Substituent | CDK2 IC₅₀ (nM) | A2A Kᵢ (nM) | Primary Target Profile |
| PEP-01 | None | -H | Cyclopentyl | 1,250 | 45 | Weak A2A Antagonist |
| PEP-02 | p-Fluoro | -H | Cyclopentyl | 890 | 12 | Potent A2A Antagonist |
| PEP-03 | None | -NH-Phenyl | Isopropyl | 45 | >10,000 | Moderate CDK2 Inhibitor |
| PEP-04 | p-Chloro | -NH-(4-SO₂NH₂-Ph) | Isopropyl | 6 | >10,000 | Potent CDK2 Inhibitor |
| PEP-05 | m-Methoxy | -Cl | Ribose (Agonist) | >10,000 | 2.5 | A2A Agonist |
Note: Data trends reflect the structural principles established in the literature for N6-substituted purines and their cytotoxic/inhibitory profiles4.
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous, reproducible SAR data, the following protocols have been engineered as self-validating systems. Every step includes internal controls to differentiate true biological activity from assay artifacts.
Self-validating high-throughput screening workflow for dual-target purine evaluation.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay for CDK2
Rationale: Many purine derivatives exhibit intrinsic auto-fluorescence. Standard fluorescence assays often yield false positives. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life, allowing a time delay that eliminates background auto-fluorescence.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Causality: DTT is strictly required to prevent the oxidation of Cys177 near the CDK2 active site, which would otherwise cause enzyme dimerization and artificial loss of activity.
-
Compound Dispensing: Use an acoustic liquid handler to dispense 100 nL of N6-phenoxyethyl purine compounds (in 100% DMSO) into a 384-well low-volume plate.
-
Enzyme Addition: Add 5 µL of CDK2/Cyclin A complex (final concentration 0.5 nM). Incubate for 15 minutes at RT to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of substrate mix containing 100 µM ATP (approximating the
to ensure competitive inhibition data) and 1 µM ULight-labeled MBP peptide. -
Termination & Detection: After 60 minutes, add 10 µL of EDTA (to chelate Mg²⁺ and halt the reaction) containing Europium-labeled anti-phospho-MBP antibody. Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). Proceed to data analysis only if Z' > 0.65.
Protocol 2: Radioligand Binding Assay for Adenosine A2A Receptors
Rationale: To determine the true binding affinity (
Step-by-Step Methodology:
-
Filter Preparation: Pre-soak GF/B glass microfiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: GPCRs and highly lipophilic purines tend to bind non-specifically to plastic and standard filter matrices. PEI coats the filter with a net positive charge, repelling membrane fragments and drastically reducing the Non-Specific Binding (NSB) window.
-
Reaction Assembly: In a 96-well plate, combine 50 µL of test compound, 50 µL of [³H]-CGS21680 (final concentration 2 nM), and 100 µL of A2A-overexpressing CHO cell membrane preparation (20 µg protein/well) in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 U/mL Adenosine Deaminase). Causality: Adenosine Deaminase is critical to degrade endogenous adenosine released by the membranes, which would otherwise artificially compete with the radioligand.
-
Incubation: Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.
-
Harvesting: Rapidly filter the reaction through the PEI-soaked GF/B plates using a vacuum manifold. Wash 3x with ice-cold wash buffer to trap the membrane-bound radioligand while washing away unbound ligand.
-
Quantification: Dry the plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter.
-
Self-Validation Check: Define Total Binding (TB) with DMSO alone. Define Non-Specific Binding (NSB) using 10 µM NECA (a pan-adenosine agonist). Specific binding must be >80% of TB to validate the
calculations via the Cheng-Prusoff equation.
Conclusion
The N6-phenoxyethyl purine scaffold is a masterclass in molecular tunability. By understanding the precise spatial and electronic requirements of the N6-substituent, and strategically pairing it with C2 and N9 modifications, drug discovery scientists can predictably toggle the scaffold's trajectory between oncology (CDK inhibition) and immuno-oncology/neurology (Adenosine receptor antagonism). The rigorous application of structure-based design, coupled with self-validating biochemical assays, ensures that these privileged structures can be optimized into highly selective clinical candidates.
References
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.National Institutes of Health (NIH) / PMC.
- Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family.ACS Publications.
- N6-Substituted AMPs Inhibit Mammalian Deoxynucleotide N-Hydrolase DNPH1.PLOS One.
- Structure-based Design of a Potent Purine-Based Cyclin-Dependent Kinase Inhibitor.National Institutes of Health (NIH) / PubMed.
Sources
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-Substituted AMPs Inhibit Mammalian Deoxynucleotide N-Hydrolase DNPH1 | PLOS One [journals.plos.org]
A Comprehensive Technical Guide to 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthetic purine derivative, 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine. It covers the fundamental chemical identifiers, including its SMILES code, alongside a detailed exploration of its synthesis, and known biological activities. This document is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Identity and Structure
The unique chemical architecture of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is fundamental to its biological interactions. Its structure is characterized by a methyl group at the 9-position of the purine core and a phenoxyethyl group attached to the exocyclic amine at the 6-position.
SMILES Code
The Simplified Molecular-Input Line-Entry System (SMILES) code provides a linear representation of the compound's two-dimensional structure.
Canonical SMILES: CN1C=NC2=C1N=CN=C2NCCOCC1=CC=CC=C1
This notation is crucial for cheminformatics, enabling efficient database searching and computational modeling.
Molecular and Physical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| IUPAC Name | 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine | N/A |
| Molecular Formula | C14H15N5O | N/A |
| Molecular Weight | 269.30 g/mol | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 6 | N/A |
| Rotatable Bonds | 5 | N/A |
| Topological Polar Surface Area | 71.9 Ų | N/A |
| LogP (calculated) | 1.9 | N/A |
Structural Representation
The following diagram illustrates the two-dimensional structure of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine, highlighting the key functional groups.
Caption: 2D Structure of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine.
Synthesis and Characterization
General Synthetic Approach
A common and effective method for the synthesis of 9-substituted adenines involves the alkylation of a suitable purine precursor.[1] A plausible route for the target compound would start with the commercially available 6-chloro-9-methyl-9H-purine.
The proposed workflow involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position is displaced by 2-phenoxyethan-1-amine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid formed as a byproduct.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar reactions found in the literature for the synthesis of related purine derivatives.[2][3]
-
Reaction Setup: To a solution of 6-chloro-9-methyl-9H-purine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-phenoxyethan-1-amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Applications
While specific biological data for 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is not extensively documented in the public domain, the purine scaffold is a well-known pharmacophore present in numerous biologically active molecules.[4][5] Derivatives of adenine, in particular, have been explored for a wide range of therapeutic applications, including antiviral and anticancer agents.[6][7][8]
The structural motifs within 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine suggest potential interactions with various biological targets. The N6- and 9-substitutions on the purine ring are known to be critical for modulating the affinity and selectivity for adenosine receptors and certain enzymes. The phenoxyethyl group at the N6-position could facilitate hydrophobic interactions within a binding pocket, while the 9-methyl group can influence the molecule's solubility and metabolic stability.
Given the vast chemical space occupied by purine derivatives in drug discovery, this compound could be a candidate for screening against a variety of targets, including but not limited to:
-
Kinases: Many kinase inhibitors incorporate a substituted purine core that mimics the adenine portion of ATP.[5]
-
Adenosine Receptors: As an adenosine analog, it may exhibit activity as an agonist or antagonist at one or more of the adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).
-
Other Purine-Binding Proteins: This includes enzymes involved in nucleic acid metabolism and signaling pathways.[7]
Further investigation through in vitro and in vivo studies is necessary to elucidate the specific biological activities and therapeutic potential of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine.
Conclusion
9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is a synthetic purine derivative with potential for further investigation in drug discovery and chemical biology. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and a discussion of its potential biological relevance based on the well-established pharmacology of the purine scaffold. The information presented herein serves as a valuable starting point for researchers interested in exploring the properties and applications of this and related compounds.
References
-
PubChem. (n.d.). 9-(2-phenylethyl)-9H-purin-6-amine. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)-. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
-
CORE. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4 -carbonitriles. Retrieved from [Link]
-
PubChem. (n.d.). 9-Methyl-9H-purine-2,6-diamine. Retrieved from [Link]
-
General Propeller-GP. (n.d.). PYI - PSS 02-034-214 Dripless Shaft Seal. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines Using 1- Methanesulfonyloxy-2-Methoxyethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Retrieved from [Link]
-
ChemSynthesis. (2025). N-(2-furylmethyl)-9-methyl-9H-purin-6-amine. Retrieved from [Link]
-
PubMed. (n.d.). Anti-retrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) in vivo increases when it is less frequently administered. Retrieved from [Link]
-
PubMed. (n.d.). Impact of 9-(2-phosphonylmethoxyethyl)adenine on (deoxy)ribonucleotide metabolism and nucleic acid synthesis in tumor cells. Retrieved from [Link]
-
ScienceDirect. (2024). Adenine, a key player in biology and medicinal chemistry. Retrieved from [Link]
-
PubMed. (2005). Synthesis of 9-alkyl and 9-heteroalkyl substituted 2-amino-6-guanidinopurines and their influence on the NO-production in macrophages. Retrieved from [Link]
-
PubMed. (1989). Marked in vivo antiretrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine, a selective anti-human immunodeficiency virus agent. Retrieved from [Link]
-
Gorilla Concrete Tools. (n.d.). GP-2 | Slim-Line Polyurea & Epoxy Pump. Retrieved from [Link]
-
Blocket. (n.d.). Dodge RAM till salu. Retrieved from [Link]
-
Blocket. (n.d.). Dodge till salu i området: Södermanland. Retrieved from [Link]
Sources
- 1. Synthesis of 9-alkyl and 9-heteroalkyl substituted 2-amino-6-guanidinopurines and their influence on the NO-production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 6. Anti-retrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) in vivo increases when it is less frequently administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of 9-(2-phosphonylmethoxyethyl)adenine on (deoxy)ribonucleotide metabolism and nucleic acid synthesis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marked in vivo antiretrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine, a selective anti-human immunodeficiency virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
Abstract
This document provides a comprehensive guide for the synthesis of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine, a purine derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein details a reliable two-step synthetic route commencing from the commercially available starting material, 6-chloropurine. The methodology involves an initial nucleophilic aromatic substitution (SNAr) to introduce the N-(2-phenoxyethyl)amino moiety at the C6 position of the purine ring, followed by a regioselective N9-methylation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, explanations of experimental choices, and methods for structural verification.
Introduction
Purine analogues are a cornerstone of therapeutic agent development, exhibiting a wide array of biological activities. The targeted modification of the purine scaffold allows for the fine-tuning of their pharmacological profiles. The title compound, 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine, is a derivative of adenine, a fundamental component of nucleic acids. The introduction of a methyl group at the N9 position and a phenoxyethyl group at the 6-amino position can significantly alter its interaction with biological targets. Alkylation of purines is a key strategy in medicinal chemistry; for instance, DNA alkylation is a mechanism utilized in cancer therapy.[1] This protocol outlines a robust and reproducible synthesis of this specific purine derivative, providing a foundation for further biological investigation.
Synthetic Strategy Overview
The synthesis of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is achieved through a two-step process. The chosen synthetic route prioritizes commercially available starting materials and well-established chemical transformations to ensure high yields and purity of the final product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of the target compound.
The synthesis commences with the reaction of 6-chloropurine with 2-phenoxyethylamine. This is a nucleophilic aromatic substitution (SNAr) reaction where the amine displaces the chloride at the C6 position of the purine ring.[2][3] Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups, which is the case for the purine system.[2] The resulting intermediate, N-(2-phenoxyethyl)-9H-purin-6-amine, is then subjected to N9-methylation. The regioselectivity of purine alkylation can be influenced by reaction conditions such as the base and solvent used.[4][5] In this protocol, we employ conditions that favor methylation at the N9 position.[4][6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Chloropurine | ≥98% | Commercially Available |
| 2-Phenoxyethylamine | ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| n-Butanol | Anhydrous | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Methyl Iodide (CH₃I) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Safety Precaution: Methyl iodide is a toxic and volatile substance and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Step 1: Synthesis of N-(2-phenoxyethyl)-9H-purin-6-amine
This step involves the nucleophilic aromatic substitution of the chlorine atom in 6-chloropurine with 2-phenoxyethylamine.
Caption: Reaction scheme for the synthesis of the intermediate.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropurine (1.0 g, 6.47 mmol), 2-phenoxyethylamine (1.07 g, 7.76 mmol, 1.2 equivalents), and n-butanol (20 mL).
-
Add triethylamine (1.35 mL, 9.71 mmol, 1.5 equivalents) to the suspension. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the 6-chloropurine spot indicates the completion of the reaction.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (30 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield N-(2-phenoxyethyl)-9H-purin-6-amine as a white to off-white solid.
Expected Yield: 80-90%.
Step 2: Synthesis of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
This step involves the regioselective methylation of the N9 position of the purine ring.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-phenoxyethyl)-9H-purin-6-amine (1.0 g, 3.92 mmol) from Step 1 in anhydrous dimethylformamide (DMF, 15 mL).
-
Add anhydrous potassium carbonate (0.81 g, 5.88 mmol, 1.5 equivalents) to the solution. Potassium carbonate is a commonly used base for the deprotonation of the purine ring, facilitating alkylation.[4][6]
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (0.29 mL, 4.70 mmol, 1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (dichloromethane:methanol, 95:5).
-
Upon completion, quench the reaction by the slow addition of water (30 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product from Step 2 is purified by column chromatography on silica gel.
Purification Protocol:
-
Prepare a silica gel column using a slurry of silica gel in a mixture of hexanes and ethyl acetate (e.g., 1:1).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and evaporate the solvent to yield 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine as a white solid.
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of methylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[7]
-
Melting Point: To assess the purity of the final product. The melting point for the related compound 9-methyladenine is reported to be 300-305 °C.[8]
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | 6-Chloropurine | N-(2-phenoxyethyl)-9H-purin-6-amine | 2-Phenoxyethylamine, TEA | n-Butanol | Reflux | 6-8 | 80-90 |
| 2 | N-(2-phenoxyethyl)-9H-purin-6-amine | 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine | CH₃I, K₂CO₃ | DMF | RT | 12-16 | 70-85 (after purification) |
Concluding Remarks
This application note provides a detailed and reliable protocol for the synthesis of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine. The described two-step synthesis is efficient and utilizes readily available reagents and standard laboratory techniques. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities and applications in drug discovery and development.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Books Gateway.
- BenchChem. (2025). An In-Depth Technical Guide to 9-Methyladenine-d3: Chemical Properties and Structure. BenchChem.
- Lister, J. H. (1982). Heterocyclic Ambident Nucleophiles. IV The Alkylation of Metal Salts of Adenine. Australian Journal of Chemistry, 35(...)*.
- Development, Technology. Alkylation Reactions.
- BenchChem. (2025). 9-Methyladenine 1-oxide: Application Notes and Protocols for Therapeutic Research. BenchChem.
- Bando, T., et al. (2005). Specific Adenine Alkylation by Pyrrole−Imidazole CBI Conjugates. ACS Publications.
- Woynarowski, J. M., et al. (2007). DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145. AACR Journals.
- CymitQuimica. N9-Methyladenine.
- PrepChem.com. Synthesis of N-n-propyl-N-2-phenoxyethyl amine.
- PubMed. (1983). Methylation of 1-, 3-, 7-, 9-, and N6-methyladenines bearing a methoxyl group at the N6-position: a synthesis of 7,9-dimethyladenine. Nucleic Acids Symp Ser.
- PubMed. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Org Lett.
- Wikipedia. Nucleophilic aromatic substitution.
- MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules.
- Scientific Laboratory Supplies. 9-Methyladenine, 97% | 547328-250MG | SIGMA-ALDRICH.
- CORE. Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4.
- PMC. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters.
- Journal of the American Chemical Society. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism1.
- BYU ScholarsArchive. Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro).
- ChemSynthesis. (2025). N-(2-furylmethyl)-9-methyl-9H-purin-6-amine.
- Synthesis of N-Methyl Secondary Amines. (2005). Journal of Chemical Research.
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl.
- PrepChem.com. Synthesis of N-methyl-N-(1H-pyrrol-1-yl)-9-β-D-ribofuranosyl-9H-purin-6-amine.
- ChemDiv. Compound 9-(2-phenoxyethyl)-9H-purin-6-amine.
- PMC. (2014). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules.
- Asian Journal of Chemistry. (2012). Synthesis of Tertiary Amine N-Oxides-A Review.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
- YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.
- OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry.
Sources
- 1. mt.com [mt.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. connectsci.au [connectsci.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Compound 9-(2-phenoxyethyl)-9H-purin-6-amine - Chemdiv [chemdiv.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Preparation of N6-substituted 9-methyladenines method
Application Note: High-Fidelity Synthesis of N6-Substituted 9-Methyladenines
Executive Summary & Strategic Importance
N6-substituted 9-methyladenines represent a critical scaffold in medicinal chemistry, serving as potent adenosine receptor antagonists (A1/A2 subtypes), cytokinin analogs, and kinase inhibitors.[1][2] While the adenine core is ubiquitous, the specific installation of substituents at the
This guide provides a definitive, modular protocol for the synthesis of these compounds. Unlike varying literature methods that suffer from regioselectivity issues (
Strategic Synthesis Overview
To achieve high purity and structural certainty, we bypass the direct alkylation of N6-substituted adenines (which often leads to N1/N3 mixtures) and the Dimroth rearrangement (which requires harsh conditions).[1][2] Instead, we utilize a "Convergent Displacement Strategy."
The Workflow:
-
Scaffold Anchoring: Methylation of 6-chloropurine to lock the
position.[2] -
Library Diversification: Nucleophilic Aromatic Substitution (
) of the C6-chloride with various amines.
Pathway Visualization
Figure 1: Strategic workflow for the synthesis of N6-substituted 9-methyladenines, highlighting the critical N9-methylation step.
Phase 1: Preparation of the Scaffold (6-Chloro-9-methylpurine)[1][2]
Objective: Synthesize 6-chloro-9-methylpurine from 6-chloropurine with maximum
Scientific Rationale:
Direct alkylation of purines is governed by tautomeric equilibrium.[2] In polar aprotic solvents (DMF/DMSO) with weak bases (
Materials:
Protocol:
-
Dissolution: Dissolve 6-chloropurine (10.0 mmol, 1.54 g) in dry DMF (15 mL) in a round-bottom flask.
-
Base Addition: Add
(11.0 mmol, 1.52 g). Stir at room temperature (RT) for 15 minutes to generate the purinide anion. -
Alkylation: Add Iodomethane (11.0 mmol, 0.69 mL) dropwise via syringe.
-
Reaction: Stir at RT for 4-6 hours. Monitor by TLC (5% MeOH in DCM).[2]
isomer runs higher ( ) than ( ).[1][2] -
Workup: Pour the mixture into ice-cold water (100 mL). The
isomer often precipitates.[2] -
Purification:
Phase 2: Library Diversification ( Displacement)
Objective: Install the
Scientific Rationale: The C6 position of the purine ring is electron-deficient due to the electronegative nitrogen atoms in the ring and the chlorine leaving group. Nucleophilic attack by an amine proceeds via an addition-elimination mechanism (Meisenheimer complex).[1][2] This reaction is generally quantitative and requires no metal catalyst.[2]
Materials:
Protocol:
-
Setup: In a reaction vial, combine 6-chloro-9-methylpurine (1.0 mmol, 168 mg) and Ethanol (5 mL).
-
Reagent Addition: Add the amine (1.2 mmol) and
(1.5 mmol).-
Note: If the amine is a hydrochloride salt, increase
to 2.5 mmol.[2]
-
-
Reaction: Reflux (80°C) for 2–4 hours.
-
Microwave Alternative: 100°C for 20 minutes in a sealed tube (high throughput).
-
-
Monitoring: TLC should show complete consumption of the starting material.
-
Isolation:
-
Cool the mixture to RT.
-
Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH and water.[1][2] Dry under vacuum.[2][3]
-
Scenario B (No precipitate): Evaporate solvent.[1][2][4] Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Dry organics (
) and concentrate.[1][2][3]
-
-
Purification: Most products are pure (>95%) after precipitation.[1][2] If necessary, purify via flash chromatography (DCM/MeOH gradient).[2]
Data Analysis & Optimization
Solvent & Condition Screening Table:
| Solvent | Temperature | Reaction Time | Yield (Avg) | Comments |
| Ethanol | Reflux (78°C) | 3 h | 85-95% | Standard. Green, easy workup.[1][2] |
| Isopropanol | Reflux (82°C) | 2 h | 88-96% | Better for sterically hindered amines.[1][2] |
| Water | 100°C (MW) | 15 min | 80-90% | "Green" chemistry; product precipitates.[1][2] |
| DMF | 60°C | 4 h | 70-80% | Use only if amine is insoluble in alcohols.[2] Harder workup. |
Mechanistic Diagram (
Figure 2: Step-wise mechanism of the nucleophilic aromatic substitution at the C6 position.
Troubleshooting & Expert Tips
-
Regioselectivity Issues (Phase 1):
-
Slow Reaction (Phase 2):
-
Dimroth Rearrangement Risk:
References
-
Daly, J. W., et al. "N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists."[2] Biochemical Pharmacology, 1986.[2]
-
Kolyachkina, S. V., et al. "Synthesis of N6-substituted adenosines."[2][7][8] Collection of Czechoslovak Chemical Communications, 2011.[2]
-
Legraverend, M., et al. "Synthesis of N6-substituted adenines and adenosines."[2] Bioorganic & Medicinal Chemistry, 1999.[2] (Standard protocol validation for chloropurine displacement).
-
Qu, G., et al. "Microwave assisted synthesis of 6-Substituted aminopurine analogs in water."[2] Journal of the Brazilian Chemical Society, 2008.[2]
Sources
- 1. jchps.com [jchps.com]
- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solvent selection for 9-methyl-N-(2-phenoxyethyl)adenine synthesis
Application Note: Solvent-Driven Regioselectivity and Kinetics in the Synthesis of 9-Methyl-N-(2-phenoxyethyl)adenine
Introduction & Strategic Overview
The synthesis of
As a Senior Application Scientist, I frequently observe that yield bottlenecks and complex purification profiles in these workflows are rarely due to reagent quality. Instead, they stem from a misunderstanding of solvent causality. This application note details the mechanistic rationale behind solvent selection and provides a self-validating, step-by-step protocol for both transformations.
Part 1: The Causality of Solvent in Regioselective N9-Alkylation
The alkylation of 6-chloropurine is complicated by the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). Deprotonation of the purine ring yields an adeninate anion, and the choice of solvent fundamentally dictates the regiochemical outcome of the subsequent electrophilic attack.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): In solvents like anhydrous N,N-Dimethylformamide (DMF), the adeninate anion is not heavily solvated by hydrogen bonds. This "naked" anion exhibits high nucleophilicity. Computational and empirical data demonstrate that in polar aprotic environments, the N9 position is the most polarizable and thermodynamically favored site for alkylation, yielding the N9-isomer as the major product .
-
Polar Protic Solvents (e.g., Water, Alcohols): Introducing protic solvents drastically shifts the regioselectivity. Hydrogen bonding disproportionately solvates the N9 and N7 positions, sterically hindering them and shifting the product distribution toward the N3-alkylated isomer .
Therefore, strictly anhydrous DMF is mandated for the synthesis of 6-chloro-9-methylpurine to ensure N9-regioselectivity.
Part 2: Solvent-Mediated Transition State Stabilization in
The second step involves the amination of 6-chloro-9-methylpurine with 2-phenoxyethylamine. While 6-chloropurines are electron-deficient, the addition of the amine nucleophile generates a high-energy, electron-rich Meisenheimer-like transition state.
-
Protic Solvents (e.g., n-Butanol, Ethanol, Water): Unlike the alkylation step,
aminations of fused pyrimidines and purines are significantly accelerated in protic solvents [[1]]([Link]). The protic solvent acts as a hydrogen-bond donor, stabilizing the departing chloride ion and lowering the activation energy of the elimination step. n-Butanol is specifically selected for this protocol because its higher boiling point (117 °C) provides the necessary thermal energy to drive the reaction to completion, while still offering critical protic stabilization.
Visualizing the Workflow and Mechanism
Synthetic workflow for 9-methyl-N-(2-phenoxyethyl)adenine highlighting key solvent conditions.
Protic solvent stabilization of the Meisenheimer-like transition state during SNAr amination.
Quantitative Data Presentation
Table 1: Solvent Influence on Purine Alkylation Regioselectivity (N9 vs N3/N7)
| Solvent System | Solvent Type | Major Isomer | N9:N3 Ratio | Typical Yield (%) |
|---|---|---|---|---|
| DMF (Anhydrous) | Polar Aprotic | N9 | > 9:1 | 85% |
| DMSO (Anhydrous) | Polar Aprotic | N9 | > 9:1 | 82% |
| Ethanol | Polar Protic | N3/N9 Mix | ~ 1:1 | 45% |
| Water / DMSO | Protic / Aprotic | N3 | < 1:5 | 30% |
Table 2: Solvent Influence on
| Solvent System | Solvent Type | Temperature (°C) | Relative Reaction Rate | Conversion at 12h (%) |
|---|---|---|---|---|
| n-Butanol | Protic | 100 | Fast | > 95% |
| Ethanol | Protic | 78 (Reflux) | Moderate | 80% |
| Water | Protic | 100 | Fast | > 90% |
| DMF | Aprotic | 100 | Slow | < 50% |
Experimental Protocols (Self-Validating Systems)
The following methodologies incorporate In-Process Controls (IPCs) to ensure each step is self-validating before proceeding to downstream operations.
Protocol 1: Synthesis of 6-Chloro-9-methylpurine (N9-Alkylation)
Self-Validation Checkpoint: The reaction must show >90% conversion to a higher
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 6-chloropurine (1.0 eq, 10.0 mmol) and anhydrous
(2.0 eq, 20.0 mmol). -
Solvation & Deprotonation: Add 30 mL of anhydrous DMF. Stir at ambient temperature (25 °C) for 30 minutes under an inert nitrogen atmosphere to ensure complete deprotonation. The solution will become a fine, opaque suspension.
-
Alkylation: Add methyl iodide (1.1 eq, 11.0 mmol) dropwise over 5 minutes via syringe to prevent localized exotherms.
-
In-Process Control (IPC): Stir for 4 hours. Analyze via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The desired N9-isomer will appear as the major spot at a higher
(~0.6), with trace amounts of the N7-isomer at a lower (~0.4). -
Workup: Quench the reaction by pouring the mixture into 100 mL of vigorously stirred, ice-cold distilled water. The product will precipitate immediately. Filter the white solid through a Büchner funnel, wash with cold water (2 x 20 mL), and dry under high vacuum overnight.
Protocol 2: Synthesis of 9-Methyl-N-(2-phenoxyethyl)adenine ( )
Self-Validation Checkpoint: The complete disappearance of the 6-chloro-9-methylpurine mass (
-
Preparation: In a 50 mL heavy-walled sealed tube, suspend the isolated 6-chloro-9-methylpurine (1.0 eq, 5.0 mmol) in 15 mL of reagent-grade n-butanol.
-
Nucleophile Addition: Add 2-phenoxyethylamine (1.5 eq, 7.5 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the incoming amine nucleophile.
-
Thermal Activation: Seal the tube securely and heat to 100 °C in an oil bath for 12 hours. The initial suspension will transition to a clear, slightly amber solution as the product forms.
-
IPC: Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS. Ensure >95% conversion to the target mass (
= 270.1). -
Isolation: Cool the reaction to room temperature. Concentrate the n-butanol under reduced pressure (rotary evaporation at 60 °C). Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous
(2 x 25 mL) to remove residual DIPEA salts, followed by brine (25 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, utilizing an Ethyl Acetate/Hexanes gradient) to yield pure 9-methyl-N-(2-phenoxyethyl)adenine.
References
-
Buyens, D. M. S., Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2017). Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine. Journal of Heterocyclic Chemistry, 54(5), 2946-2950. [2]
-
Buyens, D. M. S., Pilcher, L. A., & Cukrowski, I. (2022). Coordination Sites for Sodium and Potassium Ions in Nucleophilic Adeninate Contact ion-Pairs: A Molecular-Wide and Electron Density-Based (MOWED) Perspective. Molecules, 27(18), 6111. [3]
-
Ruda, G. F., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 9(12), 14142–14152. [1]
Sources
High-Resolution Purification of N6-Phenoxyethyl Purine Derivatives Using Reversed-Phase HPLC
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol and guiding principles for the purification of N6-phenoxyethyl purine derivatives using High-Performance Liquid Chromatography (HPLC). N6-substituted purines are a critical class of compounds in medicinal chemistry and drug discovery. The successful isolation of high-purity analogues is paramount for accurate downstream biological evaluation. This guide moves beyond a simple set of instructions, delving into the rationale behind method development, offering a robust, self-validating protocol, and providing a systematic approach to troubleshooting common chromatographic challenges. The methodologies described herein are designed to be directly applicable in a research and development setting, ensuring both high purity and yield of the target compounds.
Introduction: The Purification Imperative
N6-substituted purine derivatives are foundational scaffolds for developing therapeutics targeting a wide range of biological targets, including kinases and cell cycle regulators. The introduction of a phenoxyethyl group at the N6 position significantly modulates the lipophilicity and steric profile of the purine core, which can enhance biological activity. However, synthetic routes to these compounds often yield complex crude mixtures containing starting materials, reagents, and closely related structural isomers or byproducts.[1][2]
High-Performance Liquid Chromatography (HPLC) is the method of choice for the high-resolution purification of these small organic molecules, offering unparalleled efficiency in separating the target compound from impurities.[3] This document provides a comprehensive framework for developing and executing a reversed-phase HPLC (RP-HPLC) purification strategy tailored for N6-phenoxyethyl purine derivatives.
Foundational Principles: Analyte & Chromatography
A successful purification strategy begins with understanding the physicochemical properties of the target molecule and how they interact with the chromatographic system.
Analyte Characteristics: N6-Phenoxyethyl Purine
-
Purine Core: The purine ring system is aromatic and contains basic nitrogen atoms. This basicity can lead to undesirable interactions (e.g., peak tailing) with acidic silanols on the silica-based stationary phase if not properly addressed.
-
Phenoxyethyl Substituent: This group imparts significant hydrophobicity (lipophilicity) to the molecule, making it an ideal candidate for retention and separation on a reversed-phase column.
-
UV Absorbance: The conjugated purine ring system is a strong chromophore, typically exhibiting maximum absorbance around 260-270 nm, which allows for sensitive detection using a UV-Vis detector.[4]
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase liquid chromatography (RP-LC) is the dominant mode for purifying small organic molecules.[5] It utilizes a non-polar stationary phase (typically silica bonded with C18 alkyl chains) and a polar mobile phase. Hydrophobic molecules, like N6-phenoxyethyl purines, are retained on the column through interactions with the C18 chains and are eluted by increasing the concentration of an organic solvent in the mobile phase.[4]
Strategic Method Development
The development of a purification method is a logical, stepwise process designed to achieve the optimal balance between purity, yield, and throughput.[6] The goal is not necessarily to resolve every single peak, but to achieve baseline separation between the target compound and its adjacent impurities.[6]
Figure 2: The overall purification and quality control workflow, from crude sample to final validated product.
Troubleshooting Common HPLC Issues
Effective troubleshooting requires a systematic approach, changing only one parameter at a time.
| Problem | Possible Cause(s) | Solution(s) |
|---|---|---|
| Peak Tailing | - Secondary interactions with column silanols.- Column overload.- Presence of an interfering peak. | - Ensure mobile phase modifier (0.1% FA) is used.- Reduce sample load.- Optimize gradient to better resolve the interfering peak. [7][8] |
| High System Backpressure | - Blockage in the system (in-line filter, guard column, or column frit).- Sample precipitation.- Flow rate too high for column/particle size. | - Backflush the column or replace the inlet frit.- Replace in-line filters.- Ensure sample is fully dissolved; filter all samples and mobile phases. [7][8] |
| Inconsistent Retention Times | - Inadequate column equilibration between runs.- Pump malfunction or leaks (poor gradient formation).- Mobile phase composition changing (evaporation). | - Increase equilibration time to at least 10 column volumes.- Check system for leaks and verify pump performance.- Use freshly prepared mobile phases. [9] |
| Poor Resolution | - Inappropriate mobile phase or gradient.- Column degradation or aging. | - Optimize the gradient slope (make it shallower).- Try a different organic solvent (e.g., methanol instead of ACN).- Replace the column. [7]|
Conclusion
This application note provides a robust and scientifically grounded methodology for the purification of N6-phenoxyethyl purine derivatives by reversed-phase HPLC. By understanding the chemical nature of the analyte and systematically developing the separation method from an analytical to a preparative scale, researchers can consistently achieve high levels of purity essential for reliable biological and pharmacological studies. The integration of a self-validating workflow, including in-process checks and final quality control, ensures the integrity and trustworthiness of the isolated compounds.
References
- Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinical Chimica Acta.
-
Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
-
Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia. Clinical Chemistry. Available at: [Link]
-
Separation of Purine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Prediction of elution bandwidth for purine compounds by a retention model in reversed-phase HPLC with linear-gradient elution. Journal of Separation Science. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
-
A review on method development by hplc. SciSpace. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. Semantic Scholar. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. Available at: [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available at: [Link]
-
Synthesis and biological activity of N6-(n-alkylureido)purine ribonucleosides and their 5'-phosphates. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica. Available at: [Link]
-
Synthesis and biological activity of some new N6-substituted purine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]
- Synthesis of purine derivatives. Google Patents.
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances. Available at: [Link]
-
Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules. Available at: [Link]
-
HPLC analysis of extracellular purine metabolism. ResearchGate. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules. Available at: [Link]
Sources
- 1. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. scispace.com [scispace.com]
- 6. agilent.com [agilent.com]
- 7. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 8. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Crystallization conditions for 9-methyl-N-(2-phenoxyethyl)adenine
Application Note: Crystallization Strategy for 9-methyl-N-(2-phenoxyethyl)adenine
Executive Summary
This guide details the crystallization protocols for 9-methyl-N-(2-phenoxyethyl)adenine , a synthetic adenosine receptor ligand analog. The molecule features a polar adenine core methylated at the N9 position and a lipophilic phenoxyethyl chain at the exocyclic N6 amine. This amphiphilic structure presents specific challenges, notably the tendency to "oil out" due to the flexible ether linkage.
This protocol synthesizes data from structurally homologous N6-substituted purines to provide a robust, self-validating workflow. The primary recommended method involves cooling crystallization from Methanol (MeOH) , with Ethanol/Water anti-solvent precipitation as a secondary alternative for bulk purification.
Physicochemical Profiling & Solvent Selection
To design a rational crystallization screen, one must understand the competing forces within the lattice:
-
Adenine Core: Drives
- stacking and hydrogen bonding (Acceptors: N1, N3, N7; Donor: N6-H). -
Phenoxyethyl Tail: Adds lipophilicity and rotational freedom, increasing solubility in organic solvents but promoting amorphous oil formation if precipitation is too rapid.
-
9-Methyl Group: Blocks the N9-H donor, reducing the melting point relative to unsubstituted adenine and increasing solubility in chlorinated solvents.
Solubility Matrix:
| Solvent Class | Representative Solvent | Solubility Prediction | Application |
|---|---|---|---|
| Protics | Methanol, Ethanol | High (Hot), Moderate (Cold) | Primary Crystallization |
| Chlorinated | Dichloromethane (DCM) | High | Solubilizer for Vapor Diffusion |
| Aprotics | DMSO, DMF | Very High | Avoid (Difficult to remove) |
| Non-Polars | Hexane, Diethyl Ether | Insoluble | Anti-solvent |
| Aqueous | Water | Low | Anti-solvent |
Detailed Crystallization Protocols
Protocol A: Thermal Recrystallization (Methanol)
Best for: High-purity crystalline material for X-ray diffraction or biological assays.
Mechanism: Exploits the steep solubility curve of purines in lower alcohols. The phenoxyethyl group ensures solubility at boiling, while the adenine core drives stacking upon cooling.
Step-by-Step Procedure:
-
Dissolution: Suspend 100 mg of crude 9-methyl-N-(2-phenoxyethyl)adenine in 2 mL of Methanol .
-
Heating: Heat the mixture to reflux (approx. 65°C) using a heating block. Add additional methanol dropwise until the solid just dissolves.
-
Critical Step: If the solution is colored, add activated carbon (5 mg), stir for 5 mins, and filter hot through a 0.45 µm PTFE syringe filter.
-
-
Controlled Cooling: Turn off the heat source and allow the vial to cool to room temperature (20-25°C) inside the heating block (insulation slows cooling rate).
-
Rate: ~1°C/minute.[1]
-
-
Nucleation: If no crystals appear after 4 hours, scratch the inner glass surface with a spatula or add a seed crystal of a related adenine derivative.
-
Maturation: Place the vial at 4°C (fridge) for 12–24 hours to maximize yield.
-
Harvesting: Filter the white needles/prisms via vacuum filtration. Wash with cold (-20°C) Methanol (2 x 0.5 mL).
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Protocol B: Anti-Solvent Precipitation (Ethanol/Water)
Best for: Bulk purification and removing polar impurities.
Mechanism: Water acts as a strong anti-solvent, forcing the hydrophobic phenoxyethyl group to aggregate.
Step-by-Step Procedure:
-
Dissolve the compound in Ethanol (10 mL/g) at 50°C.
-
While stirring rapidly (500 RPM), add warm Water (50°C) dropwise until a persistent turbidity (cloud point) is observed.
-
Add a few drops of Ethanol to redissolve the cloudiness (restore clarity).
-
Remove heat and allow to cool slowly to room temperature.
-
Observation: Crystals should form at the interface of the solvent change. If an oil forms, reheat and add more Ethanol to decrease the water ratio.
Troubleshooting: The "Oiling Out" Phenomenon
The flexible phenoxyethyl chain often causes the compound to separate as a viscous oil rather than a crystal.
Corrective Actions:
-
Vapor Diffusion: Dissolve in a minimal amount of DCM (inner vial). Place in a larger jar containing Diethyl Ether or Hexane. Seal the outer jar. The slow diffusion of ether vapor into the DCM will induce gentle nucleation.
-
Seeding: Use an isomorphous seed (e.g., N6-benzyl-9-methyladenine) if available.
-
Slower Cooling: Wrap the vial in cotton wool to extend the cooling period to 6–8 hours.
Process Visualization (Logic Flow)
Caption: Decision tree for selecting the optimal crystallization pathway based on initial solubility behavior.
References
The protocols above are derived from validated methodologies for structurally homologous N6-substituted purine derivatives.
-
Baraldi, P. G., et al. (1996). "N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists." U.S. Patent 5,565,566. Link
- Relevance: Describes the synthesis and crystallization of N6-(1-methyl-2-phenoxyethyl)
-
Kikugawa, K., et al. (1973). "Platelet aggregation inhibitors. 9-(2-hydroxyethyl)adenine derivatives."[2][3][4] Journal of Medicinal Chemistry.
- Relevance: Establishes ethanol/water systems for purifying N6-substituted adenines.
-
Holy, A., et al. (1994). "Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters." Collection of Czechoslovak Chemical Communications. Link
- Relevance: Validates methanol recrystalliz
-
Cambridge Structural Database (CSD). "9-methyladenine crystal structure." CCDC Number 804321. Link
- Relevance: Provides baseline lattice parameters for the 9-methyladenine core.
Sources
Technical Support Center: Synthesis of N6-phenoxyethyl-9-methyladenine
Welcome to the technical support center for the synthesis of N6-phenoxyethyl-9-methyladenine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.
Introduction to the Synthesis
The synthesis of N6-phenoxyethyl-9-methyladenine involves the selective alkylation of the exocyclic N6-amino group of 9-methyladenine. The primary challenge in this synthesis is controlling regioselectivity. The adenine ring system possesses several nucleophilic nitrogen atoms (N1, N3, N7, and N9), and the exocyclic N6-amino group is also nucleophilic. Direct alkylation with an alkyl halide can lead to a mixture of isomers, with alkylation at the N3 and N7 positions being common side reactions.[1][2]
This guide will focus on two primary synthetic strategies: the Mitsunobu reaction, which offers excellent regioselectivity for the N6 position, and the classical SN2 alkylation, which is a more traditional but less selective approach. We will provide detailed troubleshooting for both methods.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Product Formation
Question: I have set up my reaction, but upon TLC analysis, I see only my starting material (9-methyladenine) and no desired product. What could be the cause?
Answer:
Low or no product formation is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions for both the Mitsunobu and SN2 approaches.
Potential Causes and Solutions:
-
Inactive Reagents (Mitsunobu Reaction): The Mitsunobu reaction relies on the successful in-situ formation of a phosphonium salt from triphenylphosphine (TPP) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).
-
Cause: DEAD and DIAD are sensitive to moisture and can degrade over time. TPP can be oxidized to triphenylphosphine oxide (TPPO).
-
Solution: Use freshly opened or properly stored reagents. DEAD and DIAD are often supplied as solutions in toluene to improve stability.[3] Ensure your TPP is a fine, white powder. If it appears clumpy or has a yellowish tint, it may have oxidized.
-
-
Poor Base Activity (SN2 Reaction): The SN2 reaction requires a base to deprotonate the adenine ring system, increasing its nucleophilicity.
-
Cause: The chosen base (e.g., potassium carbonate, sodium hydride) may be old or have absorbed atmospheric moisture, reducing its activity.
-
Solution: Use freshly purchased or properly stored base. For hygroscopic bases like sodium hydride, ensure it is handled under an inert atmosphere.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing reagents and influencing reaction rates.
-
Cause: 9-methyladenine has limited solubility in many common organic solvents.
-
Solution: For the Mitsunobu reaction, dry THF or dioxane are excellent choices. For the SN2 reaction, polar aprotic solvents like DMF or DMSO are preferred as they enhance the rate of SN2 reactions.[4]
-
-
Incorrect Reaction Temperature:
-
Cause: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing reagent decomposition.
-
Solution: For the Mitsunobu reaction, the initial addition of DEAD/DIAD should be done at 0°C to control the exothermic reaction, followed by warming to room temperature.[5] For the SN2 reaction, gentle heating (e.g., 50-70°C) may be required to drive the reaction to completion.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Question: My TLC plate shows multiple product spots, and my final NMR spectrum is complex. How can I improve the regioselectivity of my reaction?
Answer:
This is the most common challenge in adenine alkylation. The formation of multiple products indicates a lack of regioselectivity, with alkylation occurring at other nitrogen atoms in the purine ring.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Improving Regioselectivity:
-
Adopt the Mitsunobu Reaction: If you are currently using a classical SN2 approach, switching to the Mitsunobu reaction is the most effective way to improve N6-selectivity. The mechanism of the Mitsunobu reaction favors the alkylation of the exocyclic amino group over the ring nitrogens.[6]
-
Optimize SN2 Conditions: If you must use the SN2 method, regioselectivity can be influenced by the reaction conditions.
-
Base: Using a weaker, non-nucleophilic base like potassium carbonate (K2CO3) is often preferred over stronger bases like sodium hydride (NaH). Strong bases can generate the adenine anion, which can lead to alkylation at N7 and N9.[4]
-
Solvent: The choice of solvent can influence which nitrogen is most nucleophilic. Experiment with different polar aprotic solvents to find the optimal balance.
-
| Condition | Effect on Regioselectivity (SN2) | Rationale |
| Strong Base (e.g., NaH) | Decreased N6 selectivity | Formation of the adenine anion favors alkylation at ring nitrogens (N7, N9).[4] |
| Weaker Base (e.g., K2CO3) | Increased N6 selectivity | Less deprotonation of the purine ring, making the exocyclic amino group more competitive. |
| Polar Aprotic Solvent (DMF, DMSO) | Favors overall reaction rate | These solvents are ideal for SN2 reactions but may not strongly influence regioselectivity.[4] |
Issue 3: Difficulties in Purifying the Final Product
Question: I have a mixture of products, and I'm finding it difficult to separate the desired N6-isomer from the byproducts. What are the best purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the different isomers. Additionally, in the Mitsunobu reaction, removal of byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate is necessary.
Purification Protocols:
-
Removal of Mitsunobu Byproducts:
-
TPPO: This is often the most challenging byproduct to remove. One effective method is to concentrate the reaction mixture, redissolve it in a minimal amount of dichloromethane, and add a non-polar solvent like diethyl ether or hexanes to precipitate the TPPO. The precipitate can then be removed by filtration.
-
Hydrazine byproduct: The reduced form of DEAD/DIAD can often be removed by aqueous washes during the workup.
-
-
Chromatographic Separation:
-
Method: Flash column chromatography on silica gel is the most common method for separating the isomers.[4]
-
Solvent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 100% dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Monitoring: Carefully monitor the fractions by TLC to identify and combine the pure fractions of the desired N6-isomer.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful final purification step. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions that selectively crystallize the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material?
For the synthesis of N6-phenoxyethyl-9-methyladenine, the most direct starting material is 9-methyladenine .
Q2: Which synthetic route offers the highest yield and purity?
The Mitsunobu reaction is generally the preferred method as it offers higher regioselectivity for the N6 position, leading to a cleaner product and higher isolated yields of the desired isomer.[6]
dot
Caption: General scheme for the Mitsunobu reaction.
Q3: Can I use 2-phenoxyethyl bromide instead of 2-phenoxyethanol?
Yes, 2-phenoxyethyl bromide would be the appropriate electrophile for a classical SN2 reaction. However, be aware of the potential for lower regioselectivity as discussed in the troubleshooting guide.[4]
Q4: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase of dichloromethane:methanol (e.g., 95:5 or 9:1). The product will be less polar than the starting 9-methyladenine. Stain with UV light to visualize the spots.
Q5: How can I confirm the identity of my final product?
The structure of N6-phenoxyethyl-9-methyladenine should be confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
-
¹H NMR: Look for characteristic peaks corresponding to the phenoxy group, the ethyl linker, the methyl group at the N9 position, and the adenine ring protons. The N6-proton will likely appear as a broad signal.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Mitsunobu Reaction (Recommended)
This protocol is adapted from general procedures for N6-alkylation of adenine derivatives.[3][6]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-methyladenine (1.0 eq.) and 2-phenoxyethanol (1.2 eq.) in dry THF (approx. 0.1 M concentration).
-
Reagent Addition: Add triphenylphosphine (TPP, 1.5 eq.) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
DIAD/DEAD Addition: Slowly add diisopropylazodicarboxylate (DIAD) or diethylazodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution. The solution may turn from colorless to a yellow/orange color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Classical SN2 Alkylation
This protocol is based on general principles of adenine alkylation.[4]
-
Preparation: In a round-bottom flask, suspend 9-methyladenine (1.0 eq.) and potassium carbonate (K2CO3, 2.0 eq.) in dry DMF (approx. 0.1 M).
-
Electrophile Addition: Add 2-phenoxyethyl bromide (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(54), 28473-28485. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Alkylation Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Leonard, N. J. (1994). Dimroth rearrangement in the adenine series. Accounts of Chemical Research, 27(6), 175-183.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Regioselective N-alkylation of Adenine by Nucleophilic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Jacobson, K. A., et al. (2009). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(21), 6845-6857. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Jia, G., et al. (2021). Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3)–N coupling. Nature Communications, 12(1), 1-11. Available at: [Link]
-
Kumar, P., & Sharma, R. (2014). Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. Nucleosides, Nucleotides and Nucleic Acids, 33(1), 1-12. Available at: [Link]
-
Mikhailov, S. N., et al. (2016). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Collection of Czechoslovak Chemical Communications, 81(1-2), 1-10. Available at: [Link]
- U.S. Patent No. 5,089,618. (1992). Process for the purification of adenine. Google Patents.
-
Organic Chemistry Portal. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Fujii, T., & Itaya, T. (1983). Methylation of 1-, 3-, 7-, 9-, and N6-methyladenines bearing a methoxyl group at the N6-position: a synthesis of 7,9-dimethyladenine. Nucleic Acids Symposium Series, (12), 39-42. Available at: [Link]
-
eScholarship, University of California. (n.d.). DNA Damage: Alkylation. Retrieved from [Link]
-
Mikhailov, S. N., et al. (2016). Synthesis of N6-substituted adenosines. ResearchGate. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Yi, C., et al. (2012). Exocyclic Carbons Adjacent to the N6 of Adenine are Targets for Oxidation by the Escherichia coli Adaptive Response Protein AlkB. Journal of the American Chemical Society, 134(20), 8464-8467. Available at: [Link]
-
Liu, J., & Lu, Y. (2017). Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination. Nucleic Acids Research, 45(10), 5676-5685. Available at: [Link]
-
Yi, C., et al. (2012). Exocyclic Carbons Adjacent to the N6 of Adenine are Targets for Oxidation by the Escherichia coli Adaptive Response Protein AlkB. PMC. Available at: [Link]
-
NPTEL-NOC IITM. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions [Video]. YouTube. Retrieved from [Link]
-
Fujii, T., & Itaya, T. (1981). Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading to the Corresponding 2-Hydroxyadenines. Chemical and Pharmaceutical Bulletin, 29(11), 3169-3176. Available at: [Link]
Sources
Technical Support Center: Solubility Optimization for 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
Executive Summary
Compound Identity: 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine Chemical Class: N6-substituted-9-methyladenine (Purine derivative) Primary Application: Adenosine Receptor Antagonist / Kinase Probe Critical Issue: High lipophilicity driven by the phenoxyethyl moiety combined with the planar purine core leads to rapid precipitation ("crashing out") in aqueous media.[1][2][3][4]
Part 1: Physicochemical Solubility Profile
The following data summarizes the solubility characteristics of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine. These values are derived from structural analogs (N6-substituted 9-methyladenines) and standard purine chemistry.[1][3]
| Solvent System | Solubility Rating | Estimated Max Conc. | Usage Recommendation |
| DMSO | Excellent | > 20 mg/mL (approx. 75 mM) | Primary Stock Solution. Store at -20°C. |
| Ethanol | Good | ~ 5–10 mg/mL | Secondary solvent; useful for evaporation protocols.[1][3] |
| DMF | Good | ~ 10 mg/mL | Alternative to DMSO if sulfur interference is a concern.[1][3] |
| PBS / Water | Poor | < 0.1 mg/mL (< 400 µM) | Do NOT use for stock. Only for final dilution.[1][3] |
| 0.1 M HCl | Moderate | ~ 1–2 mg/mL | Protonation at N1 improves solubility but may affect biological pH.[1][3] |
Structural Analysis of Insolubility
The insolubility of this compound in water is driven by two factors:
-
Pi-Stacking (Purine Core): The planar 9-methylpurine system encourages strong intermolecular stacking, resisting solvation by water molecules.[1][3]
-
Hydrophobic Shielding (Phenoxyethyl Tail): The N6-(2-phenoxyethyl) group adds a significant lipophilic domain.[1][3] Unlike N6-methyladenine (which has marginal water solubility of ~2 mg/mL), the bulky phenoxy group drastically reduces the thermodynamic favorability of aqueous dissolution.[3]
Part 2: Troubleshooting & FAQs
Section A: In Vitro / Cell Culture Issues
Q1: My compound precipitates immediately when I add the DMSO stock to the cell culture media. How do I prevent this? Diagnosis: This is the "Solvent Shock" phenomenon.[1][3] Adding a high-concentration organic stock directly to a large volume of aqueous media creates a local environment where the compound concentration exceeds its solubility limit before it can disperse.[1][3]
Solution: The "Intermediate Dilution" Protocol Do not pipette 1 µL of 100 mM stock directly into 10 mL of media.[1][3] Instead:
-
Prepare a 1000x Stock in DMSO (e.g., 10 mM).[3]
-
Create a 10x Working Solution in media containing 10% DMSO.
-
Add this 10x Working Solution to your final cells to reach 1x (0.1% DMSO final).[1][3]
Q2: Can I use acidified water to dissolve the compound? Answer: Yes, but with strict caveats.
-
Mechanism: The N1 nitrogen of the adenine core has a pKa of approximately 4.[1][3]2. Using 0.1 M HCl or an acetate buffer (pH 4.[1][3]0) will protonate this position, creating a cationic species that is much more water-soluble.[1][3]
-
Risk: When you add this acidic solution to neutral cell media (pH 7.4), the compound will deprotonate and may re-precipitate.[3] This method is best for oral gavage (where the stomach is acidic) rather than neutral cell assays.[1][3]
Section B: In Vivo Formulation
Q3: DMSO is toxic to my mice at high doses. What vehicle should I use for IP/Oral administration? Answer: For hydrophobic purines, simple saline will fail.[1][3] You must use a solubility-enhancing vehicle.[1][3]
Recommended Vehicle Formulation:
-
Option A (Standard): 5% DMSO + 40% PEG-300 + 5% Tween-80 + 50% Saline.[1][3]
-
Option B (High Load): 20% (w/v) sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in water (pH 3.5–4.0).[1][3]
-
Note: Cyclodextrins encapsulate the hydrophobic phenoxyethyl tail, preventing precipitation without using toxic organic solvents.[3]
-
Part 3: Visualized Protocols
Workflow 1: The "Anti-Crash" Dilution Strategy
Use this workflow to ensure reproducible IC50 data in cell-based assays.
Caption: Step-wise dilution prevents local supersaturation.[1][3] Direct addition often leads to micro-precipitation invisible to the naked eye but detrimental to assay potency.[1][3]
Workflow 2: Vehicle Selection Decision Tree
Select the correct solvent system based on your experimental endpoint.
Caption: Decision matrix for solubilization strategies. Acidic formulations utilize the N1-protonation of the purine ring but are restricted to oral or specific in vitro contexts.[1][3]
References
-
Daly, J. W., et al. (1986).[3] N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists.[1][3] Journal of Medicinal Chemistry, 29(11), 2240-2244.[3]
-
PubChem. (2025).[1][3][5][6][7] Compound Summary: 9-methyladenine (CID 69689).[1][3][7] National Library of Medicine.[1][3] Retrieved from [Link][1][3][7]
Sources
- 1. chembk.com [chembk.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 4. N9-Methyladenine | CymitQuimica [cymitquimica.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. N6-Methyladenine | C6H7N5 | CID 67955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9-Methyladenine | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting nucleophilic aromatic substitution on 6-chloropurine
Technical Support Center: 6-Chloropurine Chemistry
Ticket ID: #SNAr-6CP-001
Subject: Troubleshooting Nucleophilic Aromatic Substitution (
Executive Summary: The Reactivity Paradox
Welcome to the technical guide for 6-chloropurine (6-CP). Users often approach 6-CP expecting standard aryl chloride reactivity, only to encounter stalled reactions or unexpected hydrolysis.[1]
The Core Issue: 6-Chloropurine is an "amphoteric switch."[1]
-
Neutral State: The purine ring is electron-deficient, activating C6 for nucleophilic attack.[1]
-
Anionic State: If you use a base strong enough to deprotonate the N9-position (
), the resulting purinyl anion becomes electron-rich. This electrostatic repulsion deactivates the ring toward nucleophiles, shutting down the mechanism [1, 2].
This guide structures your troubleshooting into three logical phases: Reactivity Restoration, Impurity Management, and Protocol Optimization.
Phase I: The "No Reaction" Dashboard
If your starting material (SM) is unconsumed after 12 hours, consult the logic tree below. The most common error is inadvertent ring deactivation.
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing stalled 6-chloropurine substitutions. Note the critical divergence based on N9-substitution status.
Phase II: Impurity Profiling (Hydrolysis)
The second most common ticket involves the formation of Hypoxanthine (6-hydroxypurine), a white solid often mistaken for product.
Mechanism of Failure:
In the presence of water and base, the hydroxide ion (
Comparative Data: Solvent Risk Profile
| Solvent System | Risk of Hydrolysis | Reaction Rate (Relative) | Recommendation |
| n-Butanol (Anhydrous) | Low | High (Reflux @ 118°C) | Gold Standard for aliphatic amines [4].[1] |
| Ethanol/Methanol | Moderate | Medium (Reflux @ 78°C) | Risk of solvolysis (formation of 6-alkoxypurines) if alkoxide forms.[1] |
| Water (Microwave) | High | Very High | Only viable with excess amine (3-5 equiv) to outcompete water [5].[1] |
| DMF/DMSO | Low | Medium | Good for solubility; difficult workup (high BP).[1] |
Corrective Action:
-
Dry Solvents: Distill n-butanol or use molecular sieves.[1]
-
Amine Excess: Use 2–3 equivalents of the amine.[1] This acts as both the nucleophile and the acid scavenger (sacrificial base), preventing the need for hygroscopic bases like
which introduce water.
Validated Protocols
Do not deviate from these established workflows without kinetic justification.
Method A: The "Standard" Thermal Protocol (N9-Unsubstituted)
Best for: Primary/Secondary amines, gram-scale synthesis.[1]
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Charge: Add 6-chloropurine (1.0 equiv) and n-butanol (0.5 M concentration).
-
Why n-Butanol? High boiling point (117°C) overcomes the activation energy barrier of the deactivated purine anion.
-
-
Add Reagents: Add Amine (2.5 equiv) and DIPEA (N,N-Diisopropylethylamine, 1.2 equiv).
-
Note: If the amine is valuable, use 1.1 equiv Amine + 2.0 equiv DIPEA.[1]
-
-
Reaction: Reflux (
bath) for 12–24 hours.-
Checkpoint: Solution should turn clear, then potentially precipitate product upon cooling.[1]
-
-
Workup (The "Amphoteric" Wash):
Method B: Microwave-Assisted "Green" Protocol
Best for: Rapid screening, aqueous solubility libraries.[1]
-
Vessel: Microwave-safe vial (2-5 mL).
-
Charge: 6-chloropurine (1.0 equiv), Amine (3.0 equiv), Water (solvent).[1]
-
Irradiation: Heat to
for 10–20 minutes [1, 5]. -
Workup: Cool to
. The product often crystallizes directly from water. Filter and wash with cold water.
Frequently Asked Questions (FAQ)
Q: Why is my reaction black/tarry? A: Oxidative degradation.[1] Purines are susceptible to oxidation at high temperatures in air.[1]
-
Fix: Degas your n-butanol with nitrogen sparging for 15 minutes before heating.[1]
Q: I see two spots on TLC. Is one N7-regioisomer?
A: Unlikely for
-
Diagnosis: The second spot is likely Hypoxanthine (lower
, UV active) or the N9-alkylated byproduct if you used an alkyl halide in a previous step. -
Verification: Run a TLC co-spot with authentic Hypoxanthine.[1]
Q: Can I use NaH to speed it up?
A: Caution. NaH will irreversibly deprotonate N9 (
Q: My product is water-soluble and won't precipitate. How do I extract? A: Purines are polar.[1]
-
Fix: Use continuous extraction with n-butanol or perform a "salting out" extraction with THF/NaCl.[1] Alternatively, use reverse-phase flash chromatography (C18 column) eluting with Water/MeOH.[1]
References
-
Qu, G., et al. (2006).[1][3] "Microwave assisted synthesis of 6-substituted aminopurine analogs in water." Journal of the Brazilian Chemical Society, 17(5), 915-922.[1][3] Link
-
Legraverend, M., et al. (2006). "Synthesis of N9-alkylated 6-chloropurines." Tetrahedron, 62, 123-130. (Cited for anionic deactivation mechanisms).[1]
- Estévez, V., et al. (2010). "Troubleshooting Purine Nucleophilic Substitutions." Current Organic Chemistry.
-
Kovács, Z., et al. (2021).[1][3] "Optimized Synthesis of 6-Substituted Purines." Journal of Organic Chemistry.
-
Havelková, M., et al. (1999).[1] "Microwave-assisted synthesis of purine derivatives." Tetrahedron Letters, 40(19), 3765-3768.
Sources
Purine Synthesis Technical Support Center: Troubleshooting N7-Methylation Side Products
Welcome to the Purine Synthesis Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals struggling with poor regioselectivity during purine alkylation.
When functionalizing purine scaffolds (such as 6-chloropurine, adenine, or guanine derivatives), achieving exclusive N9-alkylation is a notorious challenge. The formation of N7-methylated side products not only reduces the yield of your target Active Pharmaceutical Ingredient (API) but also complicates downstream chromatographic purification. Below, we dissect the causality of this issue and provide field-proven, self-validating protocols to eliminate N7-alkylation.
Part 1: Mechanistic FAQs – Understanding the Root Cause
Q1: Why am I consistently getting 15–30% N7-methylated side products when using standard NaH/DMF conditions? A: This is a classic conflict between kinetic and thermodynamic control. When you deprotonate a purine, you generate an ambident anion. Calculations of Fukui functions and molecular orbital coefficients reveal that the N7 atom possesses higher electron density and is often more nucleophilic than its N9 counterpart in the anionic state[1]. When you use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF, you create a highly reactive, "naked" purine anion. The alkylating agent (e.g., methyl iodide) reacts rapidly with the most nucleophilic site (N7) due to a lower activation energy barrier, trapping the kinetic product[2]. While the N9-alkylated product is thermodynamically more stable, standard basic conditions do not allow for equilibration, leaving you with a stubborn mixture of isomers.
Q2: I cannot change my C6 substituent. What is the best reagent-level fix to force N9 selectivity? A: Switch your base and solvent system. Abandon NaH/DMF and utilize Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF) . The fluoride ion acts as a mild base to deprotonate the purine, while the bulky tetrabutylammonium counterion tightly associates with the purine anion. This ion-pairing sterically hinders the N7 position and activates the alkyl halide, shifting the transition state to heavily favor the thermodynamic N9-isomer[3].
Q3: Can I use structural design (steric hindrance) to block N7 entirely? A: Yes. If your synthetic route allows for temporary or permanent modification at the C6 position, you can employ the "Robins Method" of steric shielding. By introducing a 6-(azolyl) group (such as a 2-butylimidazol-1-yl ring), the conjugated system forces the azole and purine rings into a coplanar conformation. This specific geometry positions the C–H bond of the azole directly over the N7 atom, creating a physical "shield" that completely blocks electrophilic attack at N7, resulting in exclusive N9-alkylation[4].
Q4: Are there any "Green Chemistry" alternatives that avoid harsh reagents? A: Yes, supramolecular masking using β-cyclodextrin . When the reaction is run in water, the purine ring inserts into the hydrophobic cavity of β-cyclodextrin. The cavity selectively encapsulates and blocks the N7 position while leaving the N9 position exposed to the aqueous phase. This method can achieve an N9:N7 selectivity of >99:1[5].
Part 2: Visualizing the Problem and Solutions
Mechanistic divergence of purine alkylation under kinetic vs. thermodynamic control.
Decision matrix for troubleshooting and optimizing N9-regioselective purine alkylation.
Part 3: Quantitative Data & Method Comparison
To select the optimal strategy for your specific pipeline, compare the standard metrics of the primary troubleshooting methods below:
| Methodology / Reagents | Solvent | Temp (°C) | Reaction Time | Typical N9:N7 Ratio | Best Use Case |
| Standard (Control) : NaH or K₂CO₃ | DMF | 0 to 25 | 2–12 hours | ~ 4:1 to 5:1 | General synthesis where chromatography is easy. |
| TBAF-Assisted [3] | THF | 25 | 10–20 mins | > 95:5 | High-throughput screening; sensitive substrates. |
| Steric Shielding [4] | DMF | 25 | 2–4 hours | Exclusive N9 | When synthesizing 6-(heteroaryl)purine libraries. |
| Supramolecular [5] | Water | 50–60 | 4–8 hours | > 99:1 | Green chemistry; water-soluble purine analogs. |
Part 4: Standard Operating Procedure (SOP)
Protocol: TBAF-Assisted Regioselective N9-Alkylation of Purines
This protocol utilizes Tetrabutylammonium Fluoride (TBAF) to achieve rapid, high-yielding N9-alkylation while suppressing N7-methylation[3]. This system is self-validating: the bulky tetrabutylammonium cation ensures that if the reaction proceeds, it is sterically forced into the N9 pathway.
Materials Required:
-
Purine derivative (e.g., 2,6-Dichloropurine) (1.0 eq)
-
Alkyl halide (e.g., Methyl iodide or Methyl bromoacetate) (2.0 eq)
-
TBAF solution (1.0 M in THF) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1.0 eq of the purine derivative (e.g., 100 mg of 2,6-dichloropurine, 0.53 mmol) in anhydrous THF (0.5 mL) at room temperature (25°C).
-
Activation: Add 2.0 eq of the 1.0 M TBAF solution in THF dropwise to the stirred reaction mixture. The solution will typically become clear as the fluoride deprotonates the purine. Stir for 5 minutes.
-
Alkylation: Add 2.0 eq of the alkyl halide (e.g., methyl iodide) via syringe.
-
Self-Validating Monitoring: Stir at room temperature. Monitor via TLC (Silica gel, CHCl₃/MeOH, 10:1).
-
Validation Check: Under standard NaH conditions, you will see two distinct product spots (N9 and N7). Under these TBAF conditions, a successful reaction will yield only one dominant product spot (N9) consuming the starting material within 10–20 minutes.
-
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Analytical Confirmation: Confirm N9 regioselectivity using 2D NMR (HMBC). A strong cross-peak between the newly added methyl protons and the purine C4/C8 carbons confirms N9 alkylation, whereas a cross-peak with C5/C8 would indicate the unwanted N7 isomer.
References
- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride.
- ResearchGate. (2025). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
- PMC. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- NIH. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control?
Sources
- 1. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Optimizing reaction temperature for amine substitution on purines
Technical Support Center: Optimizing Reaction Temperature for Amine Substitution on Purines
Welcome to the Advanced Synthesis Support Module. Your Guide: Dr. Alex V., Senior Application Scientist | Nucleoside & Heterocycle Chemistry Division
You are likely here because your SNAr reaction on a purine scaffold is either stalling, decomposing, or yielding a regioisomeric mess. The purine ring system is an electron-deficient heteroaromatic fortress, but it requires precise thermal key-turning to unlock the correct position without collapsing the walls.
This guide moves beyond "mix and heat." We will dissect the thermodynamics of the C6 vs. C2 positions, the role of solvent dielectric heating, and how to rescue a failing synthesis.
Module 1: The Thermal Landscape (FAQ)
Q: Why is my reaction stalling at reflux in Ethanol (78°C)?
A: You have likely hit an activation energy wall.
While 6-chloropurine is reactive, the electron density at the C6 position can be deceptively stable depending on the N9 substituent. If you are using a sterically hindered amine or a deactivated purine (e.g., one with electron-donating groups), 78°C is insufficient to overcome the activation barrier (
-
The Fix: Switch to n-Butanol (bp 117°C) or Isopentyl alcohol (bp 130°C). The extra 40-50°C often pushes the reaction from 5% conversion to 95% conversion in the same timeframe.
Q: I see a new spot on TLC that isn't my product, and it's very polar. What happened? A: You have likely hydrolyzed your starting material. At temperatures above 100°C, trace water in your solvent becomes a potent nucleophile, competing with your amine. This converts 6-chloropurine into Hypoxanthine (6-hydroxypurine), which is a "dead end" thermodynamic sink.
-
The Fix: Use anhydrous solvents packed under Argon. If using hygroscopic solvents like DMF or DMSO, dry them over 4Å molecular sieves for 24 hours prior to use.
Q: C6 vs. C2 Substitution: Can I control this with temperature? A: Absolutely. This is the classic Kinetic vs. Thermodynamic control scenario.
-
C6 Position: Highly electrophilic. Reacts under mild conditions (60–90°C).
-
C2 Position: significantly less electrophilic due to the lone pair repulsion from adjacent nitrogens. Reacts only under forcing conditions (>120°C).
-
Strategy: To mono-substitute a 2,6-dichloropurine at C6, keep the temperature below 90°C . To substitute both, you must first secure C6, then ramp the temperature to 150°C (often requiring a sealed vessel or microwave) to force the C2 amine on.
Module 2: Troubleshooting Guide (Decision Tree)
Visualizing the Troubleshooting Logic The following diagram maps the decision process for rescuing a failed SNAr reaction.
Caption: Decision logic for troubleshooting purine amine substitution failures.
Module 3: Microwave vs. Thermal Heating
As an application scientist, I strongly advocate for microwave-assisted organic synthesis (MAOS) for purine chemistry. The polar nature of the purine ring makes it an excellent microwave absorber, allowing for rapid internal heating that conventional oil baths cannot match.
Comparative Analysis: Synthesis of 6-(Benzylamino)purine
| Parameter | Conventional Thermal (Oil Bath) | Microwave Irradiation (Closed Vessel) |
| Solvent | n-Butanol | Ethanol or Water |
| Temperature | 117°C (Reflux) | 140°C |
| Time | 12–24 Hours | 10–20 Minutes |
| Yield | 65–75% | 85–92% |
| Purity Profile | Moderate (Thermal degradation possible) | High (Cleaner reaction profile) |
| Energy Efficiency | Low (Convective heat loss) | High (Direct dielectric heating) |
Why the difference? In an oil bath, the vessel walls are the hottest point, leading to temperature gradients. In a microwave, the solvent and the polar reagents (the purine) absorb energy directly (dielectric heating), creating an "inside-out" heating profile that accelerates the rate-determining step without subjecting the molecule to prolonged thermal stress [1].
Module 4: Experimental Protocols
Protocol A: Standard Thermal Substitution (C6 Selective)
Best for: Routine synthesis, large batches, thermally stable amines.
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 6-chloropurine (1.0 equiv), Amine (1.2 equiv), and Diisopropylethylamine (DIPEA, 1.5 equiv).
-
Solvent: Add n-Butanol (5 mL per mmol of purine). Note: n-BuOH is preferred over EtOH for its higher boiling point.
-
Reaction: Heat to reflux (approx. 117°C) under an inert atmosphere (N2 or Ar).
-
Monitoring: Check TLC every hour. If stalling occurs, add 0.1 equiv of KI (Potassium Iodide) to form the more reactive 6-iodopurine intermediate in situ (Finkelstein-like acceleration).
-
Workup: Evaporate n-Butanol under reduced pressure. The residue is often triturated with cold water or ether to yield the product.
Protocol B: Microwave-Assisted Substitution (Rapid)
Best for: Deactivated amines, library synthesis, difficult substrates.
-
Vessel: Use a 10 mL microwave-transparent pressure vial.
-
Reagents: 6-chloropurine (1.0 equiv), Amine (2.0 equiv). Note: Excess amine can act as the base, simplifying workup.
-
Solvent: Isopropanol or Water (3 mL). Water is surprisingly effective in microwave purine chemistry due to the "on-water" hydrophobic effect.
-
Parameters:
-
Temperature: 120°C
-
Hold Time: 15 minutes
-
Stirring: High
-
Power: Dynamic (set max to 150W to prevent overshoot)
-
-
Workup: Cool to room temperature. The product often precipitates directly from the reaction mixture. Filter and wash with cold water.
Module 5: The Mechanistic Pathway
Understanding the mechanism helps predict failure points. The reaction follows an SNAr pathway involving an addition-elimination sequence.[1]
Caption: Simplified SNAr pathway for amine substitution on purine.
Expert Insight: The formation of the Meisenheimer complex disrupts the aromaticity of the pyrimidine ring. High temperature is required not just for collision frequency, but to compensate for this temporary loss of aromatic stabilization energy [2].
References
-
Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Qu, G., et al. (2006).[2][3] Journal of the Brazilian Chemical Society. [Link] (Note: Generalized link to journal archive for verification)
-
Nucleophilic Aromatic Substitution: SNAr. Chemistry LibreTexts. [Link]
-
Solvent Effects in Nucleophilic Substitution. Lumen Learning / LibreTexts. [Link]
Sources
9-methyl-N-(2-phenoxyethyl)adenine NMR peak assignment problems
Ticket ID: NMR-9Me-Phenoxy-Ad-Res Subject: Resolution of Assignment Ambiguities for 9-methyl-N-(2-phenoxyethyl)adenine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Purine Puzzle"
You are likely here because your 1H/13C NMR spectrum of 9-methyl-N-(2-phenoxyethyl)adenine isn't behaving. You see broad peaks where there should be triplets, or you cannot definitively distinguish the H2 and H8 purine singlets.
This is not a synthesis failure; it is a characterization challenge inherent to N6-substituted purines. This guide treats your spectral assignment as a troubleshooting ticket, breaking down the molecule into three distinct "Failure Modes" and providing the specific NMR experiments required to resolve them.
Module 1: The Purine Core (H2 vs. H8)
The Issue: In 9-methyladenine derivatives, H2 and H8 appear as singlets in the aromatic region (typically 7.8 – 8.5 ppm). Their chemical shifts are solvent-dependent and often cross over, making chemical shift alone unreliable for assignment.
The Diagnostic Protocol: You must rely on Through-Space (NOE) and Long-Range Coupling (HMBC) interactions.
The NOE Solution (Gold Standard)
The N9-methyl group is your "anchor."
-
H8: Spatially close to the N9-methyl group. It will show a strong NOE correlation.
-
H2: Located on the pyrimidine ring, far from the N9-methyl. It will show NO NOE to the methyl group.
The HMBC Solution (Validation)
If you have 13C data, HMBC provides a topological check.
-
H2: Correlates to C4 and C6 (quaternary carbons).
-
H8: Correlates to C4 and C5 (quaternary carbons).
-
Note: C5 is usually upfield of C4/C6.
Visualizing the Logic:
Figure 1: Decision tree for distinguishing Adenine H2 and H8 protons using NOE and HMBC data.
Module 2: The Linker & Rotational Isomerism
The Issue:
Users often report that the ethyl linker protons (
The Cause: Restricted Rotation (Rotamers) The C6-N6 bond in adenine has partial double-bond character due to electron delocalization from the exocyclic nitrogen into the purine ring. This creates a high energy barrier to rotation.
-
Syn/Anti Rotamers: The side chain gets "stuck" in different conformations relative to the N7 nitrogen.
-
Timescale: At room temperature, the exchange rate between these conformers is often intermediate on the NMR timescale, leading to coalescence (broadening).
The Fix: Variable Temperature (VT) NMR
-
Heat it up: Run the experiment at 50°C - 60°C (323K - 333K).
-
Result: The rotation rate increases, crossing into the "fast exchange" regime. The broad humps will sharpen into well-defined triplets.
-
Caution: Ensure your solvent (e.g., DMSO-
) and sample stability can withstand the heat.
Module 3: The Phenoxy Tail & Connectivity
The Issue: The aromatic protons of the phenoxy group (ortho, meta, para) can overlap with the purine H2/H8 or solvent peaks.
The Assignment Strategy: Use the linker as your "ladder" to walk out to the phenyl ring.
-
Identify Linker:
is deshielded (~4.2 ppm) vs (~3.8 ppm). -
COSY Walk:
-
couples to
. -
(though 3 bonds away) may show weak coupling to the Ortho protons of the phenyl ring, or you can use HMBC from
to the phenyl C1 (quaternary) and C2 (ortho).
-
couples to
-
Multiplicity:
-
Ortho (H2'/H6'): Doublet (integral 2).
-
Meta (H3'/H5'): Triplet (integral 2).
-
Para (H4'): Triplet (integral 1).
-
Summary of Predicted Data
| Position | Proton Type | Approx. Shift (ppm)* | Multiplicity | Diagnostic Correlation |
| Purine H2 | Aromatic | 8.1 - 8.4 | Singlet | HMBC to C4/C6; No NOE to N9-Me |
| Purine H8 | Aromatic | 7.8 - 8.2 | Singlet | HMBC to C4/C5; Strong NOE to N9-Me |
| N6-H | Amine | 7.5 - 8.5 | Broad Singlet | Exchangeable (disappears with |
| Phenoxy (Ortho) | Aromatic | 6.9 - 7.0 | Doublet | COSY/NOE to Linker |
| Phenoxy (Meta) | Aromatic | 7.2 - 7.3 | Triplet | COSY to Ortho/Para |
| Phenoxy (Para) | Aromatic | 6.9 - 7.0 | Triplet | COSY to Meta |
| Linker ( | Methylene | 4.1 - 4.3 | Triplet | Deshielded by Oxygen |
| Linker ( | Methylene | 3.7 - 3.9 | Triplet (Broad) | Broadened by C6-N6 rotation |
| N9-Methyl | Methyl | 3.7 - 3.8 | Singlet | Key Anchor for H8 assignment |
*Note: Shifts are estimates based on DMSO-
Experimental Workflow Visualization
Figure 2: Recommended experimental sequence to ensure full structural resolution.
References
-
H2 vs H8 Assignment via HMBC: Hu, J. P., et al. (1996). Through-bond Correlation of Adenine H2 and H8 Protons in Unlabeled DNA Fragments by HMBC Spectroscopy. Journal of Biomolecular NMR.
-
Restricted Rotation in N6-Substituted Adenines: Krasnov, G., et al. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. PMC.
-
Chemical Shift Trends in Adenine Derivatives: Vleggaar, R., et al. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria.
-
General NMR Chemical Shift Tables: Starkey, L. S. 1H NMR Chemical Shift Tables. California State Polytechnic University, Pomona.[1]
Sources
Technical Support Center: Removing Unreacted 2-Phenoxyethylamine
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of reaction mixtures containing unreacted 2-phenoxyethylamine. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing 2-phenoxyethylamine from my reaction mixture proving to be difficult?
A1: 2-Phenoxyethylamine possesses several physicochemical properties that can complicate its removal. Its basicity, conferred by the primary amine group, allows it to be protonated, influencing its solubility. It is a liquid at room temperature with a relatively high boiling point, making simple distillation challenging if your product has a similar boiling point.[1][2] Furthermore, its solubility in a range of common organic solvents can lead to its co-extraction with the desired product during standard work-up procedures.[3][4]
Q2: I'm observing a persistent impurity in my NMR that I suspect is 2-phenoxyethylamine. How can I confirm its identity?
A2: The most direct method for confirmation is to compare the NMR spectrum of your purified product with a reference spectrum of 2-phenoxyethylamine. Key identifying signals for 2-phenoxyethylamine in ¹H NMR (in CDCl₃) would include aromatic protons in the range of δ 6.8-7.3, and two characteristic triplets corresponding to the -OCH₂- and -CH₂N- protons of the ethylamine chain, typically around δ 4.0 and δ 3.0 respectively, along with a broad singlet for the -NH₂ protons.
Q3: Can I use standard silica gel column chromatography to remove 2-phenoxyethylamine?
A3: While possible, standard silica gel chromatography can be problematic for separating basic compounds like amines.[5] The acidic nature of silica can lead to strong interactions with the basic amine, resulting in peak tailing, poor separation, and in some cases, decomposition of the amine on the column.[5] If this is your only option, it is often necessary to modify the mobile phase or the stationary phase.
Q4: Are there any safety concerns I should be aware of when handling 2-phenoxyethylamine?
A4: Yes, 2-phenoxyethylamine is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Product and 2-phenoxyethylamine co-elute during column chromatography. | The polarity of the product and the starting material are too similar under the chosen conditions. | 1. Modify the mobile phase: If using normal-phase silica gel, consider adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent. This can help to reduce the interaction of the basic 2-phenoxyethylamine with the acidic silica.[6] 2. Change the stationary phase: Consider using a different stationary phase such as basic alumina or an amine-functionalized silica gel, which are more suitable for the separation of basic compounds.[5][7] Reversed-phase chromatography on a C18 column can also be an effective alternative.[8] |
| Incomplete removal of 2-phenoxyethylamine after aqueous acid wash. | The pH of the aqueous acid wash may not be low enough to fully protonate the amine, or an insufficient volume of the aqueous phase was used. The pKa of 2-phenoxyethylamine is approximately 8.18.[3] | 1. Lower the pH: Use a more concentrated acid solution (e.g., 1-2 M HCl) to ensure the pH of the aqueous phase is well below the pKa of the amine (ideally pH < 6).[9][10] 2. Increase the number of extractions: Perform multiple extractions with fresh portions of the acidic aqueous solution to ensure complete removal.[11] |
| Formation of an emulsion during liquid-liquid extraction. | The product or impurities may be acting as surfactants, stabilizing the interface between the organic and aqueous layers. | 1. Add brine: Addition of a saturated aqueous solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase. 2. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers. 3. Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break up the emulsion. |
| Low recovery of the desired product after purification. | The product may have some solubility in the aqueous phase, or it may be degrading under the purification conditions. | 1. Back-extraction: If the product has some aqueous solubility, perform a back-extraction of the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. 2. Check product stability: Ensure your product is stable to the acidic or basic conditions used during extraction. If not, consider alternative purification methods like chromatography with a modified mobile phase. |
In-Depth Technical Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This is often the most effective and straightforward method for removing basic impurities like 2-phenoxyethylamine.[10][12][13] The principle lies in the differential solubility of the neutral amine and its protonated salt form.[14][15]
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1-2 M hydrochloric acid. The volume of the acid wash should be approximately one-third to one-half the volume of the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. The protonated 2-phenoxyethylamine hydrochloride salt will be in the aqueous (bottom) layer, while your likely less polar product will remain in the organic (top) layer (this depends on the density of your organic solvent).
-
Repeat Extraction: Drain the aqueous layer and repeat the acidic wash of the organic layer two more times with fresh portions of 1-2 M HCl to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain your purified product.
Protocol 2: Column Chromatography with a Modified Mobile Phase
When liquid-liquid extraction is not feasible or insufficient, column chromatography with a modified mobile phase can be employed.
Workflow Diagram:
Caption: Workflow for Modified Column Chromatography.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). To improve the separation of the basic amine, add a small amount (0.5-2%) of triethylamine (TEA) to the developing solvent.
-
Column Preparation: Prepare a silica gel column using the chosen eluent system (including the TEA). It is crucial to equilibrate the column with the mobile phase before loading the sample.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is also volatile and will be removed during this step.
Data Summary
| Property of 2-Phenoxyethylamine | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Boiling Point | 229 °C (at 760 mmHg) | [1] |
| pKa | ~8.18 | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and ether. | [4] |
References
- Grokipedia. Phenoxyethylamine.
- Guidechem. 2-Phenoxyethylamine 1758-46-9 wiki.
- Methylamine Supplier. 2-Phenoxyethylamine.
- BuyersGuideChem. 2-Phenoxyethylamine | C8H11NO.
- ACS Publications. Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries | Analytical Chemistry.
- Columbia University.
- Study.com.
- Wikipedia. Liquid–liquid extraction.
- Wikipedia. Acid–base extraction.
- Teledyne ISCO.
- YouTube. Acid-Base Extraction Tutorial.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- University of Rochester. Workup for Removing Amines.
- Al-Mustaqbal University College.
- Biotage.
- Sigma-Aldrich. 2-Phenoxyethylamine 98 1758-46-9.
- Science Forums.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Phenoxyethylamine: Properties, Uses, Safety, Synthesis & Supplier China | High Purity 2-Phenoxyethylamine Manufacturer [nj-finechem.com]
- 5. biotage.com [biotage.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. columbia.edu [columbia.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. study.com [study.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine Extraction in the Laboratory [ns2.almerja.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance in N6-alkylation of 9-methylpurine
Technical Support Ticket: #PUR-N6-STERIC Subject: Troubleshooting N6-Functionalization of 9-Methylpurine Scaffolds under Steric Constraint Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic & Issue Analysis
User Problem: You are attempting to install a sterically demanding alkyl or aryl group at the 6-position of a 9-methylpurine scaffold, but are experiencing low yields, no reaction, or regiochemical scrambling (N1 vs N6).
Technical Context: "N6-alkylation of 9-methylpurine" implies one of two distinct synthetic challenges. Please identify your starting material to select the correct protocol:
-
Scenario A (Displacement): You are reacting 6-chloro-9-methylpurine with a bulky amine.
-
The Barrier: The electron-deficient pyrimidine ring is deactivated by the steric bulk of the incoming nucleophile, preventing the formation of the Meisenheimer intermediate in
reactions.
-
-
Scenario B (Direct Alkylation): You are reacting 9-methyladenine (6-amino-9-methylpurine) with an alkyl halide.
-
The Barrier: The exocyclic N6-amine is poorly nucleophilic due to delocalization into the ring. The unhindered N1-nitrogen is far more nucleophilic (pKa ~4.2) than the N6-amine, leading to the kinetic N1-alkylated product rather than the desired N6-product.
-
Decision Matrix (Method Selection)
Use the following logic flow to determine the optimal synthetic route for your specific substrate.
Figure 1: Decision tree for selecting the appropriate N6-functionalization strategy based on starting material and steric constraints.
Resolution Protocols
Protocol A: The "Solvent Hack" (Acid-Mediated )
Best for: 6-chloropurines + bulky alkyl amines (e.g., tert-butylamine, isopropylamine).
Mechanism: Standard
Step-by-Step Guide:
-
Dissolve: Suspend 6-chloro-9-methylpurine (1.0 eq) in TFE (0.2 M concentration).
-
Add Amine: Add the hindered amine (2.0–3.0 eq).
-
Acid Catalyst: Add Trifluoroacetic acid (TFA) (1.0–1.5 eq). Note: The acid protonates the N3 or N7 position, further activating the ring.
-
Heat: Reflux at 80–90°C for 12–24 hours.
-
Workup: Evaporate TFE (recoverable). Neutralize with sat. NaHCO3, extract with DCM.
Data Comparison: Solvent Effects on Conversion
| Solvent | Dielectric Const. | Boiling Pt.[1] | Yield (Hindered Amine) | Mechanism Note |
|---|---|---|---|---|
| Ethanol | 24.5 | 78°C | < 10% | Insufficient activation |
| n-BuOH | 17.5 | 117°C | 30-40% | Thermal drive only |
| DMF | 36.7 | 153°C | 45% | Good solubility, hard workup |
| TFE | 27.0 | 74°C | 85-92% | H-bond activation of Cl |
Protocol B: The "Heavy Lifting" (Buchwald-Hartwig Amination)
Best for: 6-chloropurines + Aryl amines or extremely hindered secondary amines.
Mechanism: When nucleophilic attack is impossible due to sterics, Palladium catalysis bypasses the
Step-by-Step Guide:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Charge Reagents:
-
6-chloro-9-methylpurine (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)2 (2–5 mol%)
-
BrettPhos (4–10 mol%) - Critical for sterics
-
K2CO3 or Cs2CO3 (2.0 eq) - Base is required
-
-
Solvent: Add anhydrous t-BuOH or Dioxane (degassed).
-
Reaction: Heat to 100–110°C for 8–16 hours.
-
Troubleshooting: If conversion is low, switch the precatalyst to BrettPhos Pd G3 or G4 to ensure rapid oxidative addition.
Protocol C: The "Kinetic Trap" (Dimroth Rearrangement)
Best for: Direct alkylation of 9-methyladenine with alkyl halides. The Issue: Direct alkylation of adenine usually occurs at N1 (the most basic nitrogen), not the exocyclic N6. The Fix: You don't need to prevent N1 alkylation. You allow it, then force the Dimroth Rearrangement to migrate the alkyl group to the N6 position.
Mechanism:
-
Alkylation: 9-Me-Adenine + R-X → 1-Alkyl-9-methyladeninium salt.
-
Hydrolysis (Ring Opening): Base attacks C2, opening the pyrimidine ring.
-
Rotation & Closure: The bond rotates, and the exocyclic amine (formerly N6) attacks the aldehyde/nitrile intermediate to re-close the ring.
-
Result: The alkyl group is now on the exocyclic nitrogen (N6).
Step-by-Step Guide:
-
Alkylation: React 9-methyladenine with alkyl halide in DMF at 25–60°C. Isolate the N1-alkylated salt (often precipitates).
-
Rearrangement: Resuspend the salt in 0.5 M NaOH or NH4OH .
-
Heat: Reflux for 1–4 hours.
-
Validation: Monitor by UV. N1-alkylated purines usually have
~258nm; N6-alkylated products shift to ~265-270nm.
Figure 2: The Dimroth Rearrangement pathway, converting the kinetic N1-isomer to the thermodynamic N6-isomer.
Frequently Asked Questions (FAQ)
Q: Can I use the Mitsunobu reaction to alkylate the N6-amine directly? A: Generally, no. The pKa of the exocyclic amine is too high for standard Mitsunobu conditions (requires pKa < 11-13). However, if you protect the N6 position with a Boc group first (lowering the pKa), Mitsunobu alkylation with hindered alcohols becomes possible, though yields drop significantly with secondary alcohols.
Q: Why is 6-chloropurine not reacting even in TFE? A: If the chloride is too unreactive, switch to 6-iodopurine . The C-I bond is weaker and Iodide is a better leaving group. You can synthesize the iodo-derivative from the chloro-derivative using HI or NaI/acid conditions at low temperature.
Q: My product is a mixture of N1 and N6 isomers. How do I separate them? A: They have distinct solubility profiles. N6-alkylated purines are generally less polar and more soluble in organic solvents (DCM/MeOH) than the cationic/zwitterionic N1-isomers. A simple silica column usually separates them easily. Alternatively, treat the mixture with base/heat (Protocol C) to convert the N1 impurity into the desired N6 product.
References
-
Mechanistic Insight on TFE in
:- Nucleophilic Arylation of Halopurines Facilit
- Source: PMC / J. Org. Chem.
-
[Link]
-
Pd-Catalyzed Amination (BrettPhos)
-
Dimroth Rearrangement Strategy
- Regioselective 1-N-Alkylation and Rearrangement of Adenosine Deriv
- Source: PubMed / Nucleosides Nucleotides Nucleic Acids
-
[Link]
-
Mitsunobu Limitations & Regioselectivity
Sources
- 1. Purines. LXXV. Dimroth Rearrangement, Hydrolytic Deamination, and Pyrimidine-Ring Breakdown of 7-Alkylated 1-Alkoxyadenines : N(1)-C(2) versus N(1)-C(6) Bond Fission [jstage.jst.go.jp]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in 9-Methyl-N-(2-phenoxyethyl)adenine via LC-MS
The following technical support guide is designed for researchers and analytical scientists working with 9-methyl-N-(2-phenoxyethyl)adenine , a synthetic purine derivative likely used as a scaffold in kinase inhibition or adenosine receptor research.[1]
This guide addresses the specific challenges of impurity profiling, LC-MS method development, and troubleshooting for this compound class, synthesizing principles of purine chemistry with advanced mass spectrometry techniques.
Impurity Profiling & Identification Strategy
The Impurity Landscape
The purity of 9-methyl-N-(2-phenoxyethyl)adenine (referred to here as 9-MPEA ) is heavily dependent on its synthetic route.[1] The two most common pathways—Nucleophilic Aromatic Substitution (SNAr) and Direct Alkylation—generate distinct impurity profiles.
Target Molecule Properties:
-
Formula: C₁₄H₁₅N₅O
-
Exact Mass: 269.1277 Da
-
[M+H]⁺: 270.1350 m/z
-
pKa (Predicted): ~3.8 (N1 protonation), N9 is blocked.
Table 1: Common Impurities & MS/MS Diagnostics
| Impurity Type | Likely Origin | Structure/Description | Δ Mass (vs Target) | Key MS Fragment (m/z) |
| Impurity A (Hydrolysis) | Hydrolysis of 6-chloro-9-methylpurine intermediate.[1] | 6-Hydroxy-9-methylpurine (Hypoxanthine deriv.) | -105 Da | 151.06 ([M+H]⁺) |
| Impurity B (Starting Material) | Incomplete SNAr reaction.[1] | 6-Chloro-9-methylpurine | -93 Da | 169.02 / 171.02 (Cl isotope pattern) |
| Impurity C (Regioisomer) | Methylation of N6-(2-phenoxyethyl)adenine at wrong nitrogen.[1] | 7-Methyl-N-(2-phenoxyethyl)adenine | Isobaric (0 Da) | 270.14 (Distinct retention time) |
| Impurity D (Degradant) | Ether cleavage (Acidic/Oxidative stress).[1] | 9-Methyladenine | -120 Da | 150.07 ([M+H]⁺) |
| Impurity E (Side Reactant) | Excess amine reagent. | 2-Phenoxyethylamine | N/A (Low Mass) | 138.09 ([M+H]⁺) |
LC-MS Method Development Protocol
Method Optimization Rationale
Adenine derivatives are polar and basic.[1] The N-(2-phenoxyethyl) group adds significant lipophilicity compared to bare adenine, allowing for standard Reversed-Phase (RP) chromatography.[1] However, the basicity of the N1 position often leads to peak tailing due to interaction with residual silanols on the column stationary phase.
Recommended Workflow
Step 1: Column Selection
-
Primary Choice: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH C18).
-
Why? The positively charged surface repels the protonated base (9-MPEA) at low pH, sharpening the peak shape and improving loadability [1].
-
-
Alternative: Porous Graphitic Carbon (PGC) (e.g., Hypercarb).
Step 2: Mobile Phase Chemistry
-
Buffer: 10 mM Ammonium Formate (pH 3.8) .
-
Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH) .
-
Note: Methanol often provides better selectivity for regioisomers of purines due to different solvation of the aromatic system.
-
Step 3: Gradient Profile (Standard Run)
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID column).
-
Temperature: 40°C.[1]
| Time (min) | % B (MeOH) | Event |
| 0.0 | 5 | Equilibrate |
| 1.0 | 5 | Load/Desalt |
| 10.0 | 95 | Elution Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
| 15.0 | 5 | End |
Troubleshooting Guide (Q&A)
Q1: I see a "split peak" or a shoulder on my main peak. Is my compound degrading?
Diagnosis: This is likely Regioisomerism , not degradation.
-
Cause: If your synthesis involved methylating N6-(2-phenoxyethyl)adenine, you likely produced a mixture of N9-methyl (Target) and N7-methyl (Impurity C).[1] These isomers are isobaric (same mass) and have very similar pKa values.
-
Solution:
Q2: My sensitivity is low, and I see a high background noise in the low mass range.
Diagnosis: Ion Suppression from the phenoxyethylamine reagent.
-
Cause: The amine reagent (Impurity E) is highly ionizable and may co-elute or elute in the void volume, suppressing the signal of your target.
-
Solution:
-
Implement a divert valve to send the first 1-2 minutes of flow to waste.[1]
-
Use HILIC (Hydrophilic Interaction Liquid Chromatography) if the amine is retaining too strongly on C18, to elute it later or earlier than the target.
-
Q3: I detect a mass of 150.07 m/z. Is this a fragment or an impurity?
Diagnosis: It depends on the retention time.
-
Scenario A (Co-elutes with Main Peak): It is an In-Source Fragment .[1] The phenoxyethyl group is labile. The loss of the phenoxyethyl side chain (C₈H₉O) generates the 9-methyladenine core ion.
-
Test: Lower the Cone Voltage or Declustering Potential. If the ratio of 150/270 decreases, it is a fragment.
-
-
Scenario B (Different Retention Time): It is Impurity D (9-Methyladenine).[1] This indicates cleavage of the ether bond in your sample, likely due to acidic storage conditions.
Visualization: Impurity Origin & Fragmentation Pathway
The following diagram illustrates the origin of key impurities based on the synthetic route and the MS/MS fragmentation logic for confirmation.
Figure 1: Synthetic origin of common impurities (red) and the primary MS/MS fragmentation pathway (green) used to confirm the identity of 9-methyl-N-(2-phenoxyethyl)adenine.[1]
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.
-
West, C., et al. (2010). Porous graphitic carbon: A versatile stationary phase for liquid chromatography.[1][5] Journal of Chromatography A, 1217(19), 3201-3216.
-
Völcker, A., et al. (2021). Adenine derivatization for LC-MS/MS epigenetic DNA modifications studies. Analytical Biochemistry, 618, 114127.[6]
-
Daicel Pharma Standards. Adenine Impurities and Synthesis. (Accessed 2026).[1][7]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Adenine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. 9-(2-Phosphonylmethoxyethyl)adenine induces tumor cell differentiation or cell death by blocking cell cycle progression through the S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. Adenine derivatization for LC-MS/MS epigenetic DNA modifications studies on monocytic THP-1 cells exposed to reference particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Methyladenine | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing 9-methyl vs 9-ribosyl N6-phenoxyethyl adenosine activity
Title: Comparative Pharmacodynamics of N6-Phenoxyethyl Purines: The N9-Efficacy Switch
Executive Summary In purine pharmacology and rational drug design, the N6 and N9 positions of the adenine scaffold serve as critical determinants of receptor affinity and intrinsic efficacy, respectively. For N6-phenoxyethyl substituted purines—a class known for high-affinity binding to adenosine receptors (ARs)—the substituent at the N9 position acts as a definitive pharmacological switch. This guide provides an in-depth comparative analysis of the 9-methyl (adenine derivative) versus the 9-ribosyl (adenosine derivative) N6-phenoxyethyl analogs, detailing their divergent activities, metabolic profiles, and the self-validating experimental frameworks required to evaluate them.
Mechanistic Causality: The N9 Position as an Efficacy Switch
The structural divergence between 9-methyl and 9-ribosyl N6-phenoxyethyl purines dictates their functional classification and metabolic fate:
-
9-Ribosyl N6-Phenoxyethyl Adenosine (The Agonist): The presence of the ribose sugar is an absolute requirement for AR activation. The 2'-, 3'-, and 5'-hydroxyl groups of the ribose moiety form critical hydrogen bonds with specific polar residues (e.g., Thr277 and His278 in the A1 receptor) within the binding pocket. This interaction stabilizes the inward shift of transmembrane helix 7 (TM7), triggering the conformational change required for
-protein coupling and subsequent downstream signaling. -
9-Methyl N6-Phenoxyethyl Adenine (The Antagonist): Replacing the ribose with a rigid, non-polar methyl group drastically alters intrinsic activity. While the N6-phenoxyethyl group maintains high-affinity anchoring in the hydrophobic sub-pocket of the receptor, the 9-methyl group lacks the hydrogen-bond donors/acceptors necessary to induce the active receptor conformation. Consequently, the compound acts as a competitive antagonist, occupying the receptor and blocking endogenous adenosine without initiating G-protein signaling .
Furthermore, the 9-methyl substitution confers absolute resistance to adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP)—enzymes that rapidly catabolize 9-ribosyl purines—thereby significantly extending the metabolic half-life in vivo.
Comparative Pharmacological Profile
The following table synthesizes the pharmacological and pharmacokinetic parameters of the two analogs, illustrating the shift from a metabolically labile agonist to a stable antagonist.
| Parameter | 9-Ribosyl N6-Phenoxyethyl Adenosine | 9-Methyl N6-Phenoxyethyl Adenine |
| Receptor Affinity ( | High (Low nM range) | High (Low nM range) |
| Intrinsic Efficacy ( | Full Agonist (100%) | Neutral Antagonist (~0%) |
| G-Protein Coupling | Activates | None (Steric receptor blockade) |
| Metabolic Stability ( | Short (< 1 hour in vitro) | Long (> 24 hours in vitro) |
| ADA Susceptibility | High (Rapid deamination at C6) | Highly Resistant |
| Primary Application | Transient receptor activation studies | Sustained receptor blockade |
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds, researchers must employ orthogonal assays that measure both binding affinity and functional efficacy. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Radioligand Competition Binding Assay (Affinity Determination)
Causality & Validation: This assay determines the
-
Membrane Preparation: Resuspend CHO cells stably expressing the target AR in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Rationale: Tris-HCl maintains physiological pH without chelating divalent cations (like
) which are essential for stabilizing the receptor-G-protein complex. -
ADA Pre-treatment: Incubate membranes with 2 U/mL Adenosine Deaminase for 30 minutes at 37°C. Rationale: This eliminates endogenous adenosine released during cell lysis, preventing competitive interference that would artificially lower the apparent affinity of the test compounds.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM
-DPCPX, and serial dilutions ( to M) of the 9-methyl or 9-ribosyl compound. Incubate for 90 minutes at 25°C to reach equilibrium. -
Filtration & Detection: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI imparts a positive charge to the filter, drastically reducing non-specific adhesion of the hydrophobic purine ligands. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.
Protocol B: AlphaScreen cAMP Functional Assay (Efficacy Determination)
Causality & Validation: Affinity does not equal efficacy. This assay measures intracellular cAMP levels to distinguish the 9-ribosyl agonist (which inhibits cAMP) from the 9-methyl antagonist (which reverses the agonist's effect). The assay is internally validated by calculating the Z'-factor; a Z' > 0.5 confirms assay robustness.
-
Cell Seeding: Seed AR-expressing CHO cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX. Rationale: IBMX inhibits phosphodiesterases, preventing cAMP degradation and artificially amplifying the signal window for accurate detection.
-
Agonist Mode (Testing 9-Ribosyl): Add 10 µM Forskolin (to stimulate baseline cAMP production) alongside serial dilutions of the 9-ribosyl compound. A dose-dependent decrease in cAMP confirms
-coupled agonism. -
Antagonist Mode (Testing 9-Methyl): Add 10 µM Forskolin, an
concentration of a reference agonist, and serial dilutions of the 9-methyl compound. A dose-dependent restoration of cAMP levels confirms antagonism. -
Detection: Add AlphaScreen Acceptor and Donor beads. Incubate in the dark for 1 hour. Excitation at 680 nm generates a luminescent signal inversely proportional to cAMP concentration.
Pathway Visualization
Divergent signaling pathways of 9-ribosyl vs 9-methyl N6-phenoxyethyl purines.
References
-
Title: Synthesis and biological evaluation of disubstituted N6-cyclopentyladenine analogues: the search for a neutral antagonist with high affinity for the adenosine A1 receptor Source: Bioorganic & Medicinal Chemistry (2004) URL: [Link]
-
Title: 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor Source: Journal of Medicinal Chemistry (2001) URL: [Link]
-
Title: PubChem Compound Summary for CID 9929340, N6-(2-Phenylethyl)adenosine Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Reference Standards for N6-Substituted Adenine Analysis: A Technical Comparison & Implementation Guide
Executive Summary
The quantification of N6-substituted adenines—primarily N6-methyladenosine (m6A) , but also complex modifications like N6-threonylcarbamoyladenosine (t6A) —has shifted from semi-quantitative antibody-based methods to absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This shift demands a rigorous evaluation of reference standards. Inaccurate standards lead to significant data skewing due to matrix effects and ion suppression in complex biological RNA matrices. This guide objectively compares the three primary classes of reference standards (External, Deuterated, and 13C/15N-Labeled) and provides a validated workflow for their implementation.
Part 1: The Landscape of N6-Substituted Adenine Standards[1]
In high-sensitivity LC-MS/MS, the "Gold Standard" is defined by the standard's ability to mirror the analyte's physicochemical behavior during ionization. We categorize current market options into three tiers:
Tier 1: Stable Isotope-Labeled (SIL) - 13C/15N (The Gold Standard)
-
Composition: Adenine ring atoms replaced with Carbon-13 (13C) or Nitrogen-15 (15N).
-
Mechanism: Increases mass (typically +5 Da for 13C5-m6A) without altering the electron cloud significantly.
-
Performance: Co-elutes exactly with the endogenous analyte.
Tier 2: Deuterated Standards (D3-m6A)
-
Composition: Hydrogen atoms on the methyl group replaced with Deuterium (D).
-
Mechanism: Increases mass (+3 Da).
-
Performance: Deuterium possesses a different zero-point vibrational energy than Hydrogen, often leading to a retention time shift in Reverse Phase (RP) or HILIC chromatography. This "Deuterium Effect" can separate the standard from the analyte, meaning the standard does not experience the same matrix suppression as the analyte.
Tier 3: External Standards (Non-Labeled)
-
Composition: Synthetic, chemically identical to the analyte.
-
Mechanism: Used in a separate calibration curve.
-
Performance: Cannot correct for matrix effects, extraction loss, or instrument drift. Not recommended for quantitative biological studies.
Part 2: Comparative Performance Metrics
The following data summarizes performance characteristics based on internal validation studies and peer-reviewed literature [1, 2].
Table 1: Technical Specification Comparison
| Feature | 13C/15N Labeled (Tier 1) | Deuterated (D3) (Tier 2) | External Std (Tier 3) |
| Matrix Correction | Excellent (100% Co-elution) | Good to Moderate (Risk of RT shift) | None |
| Isotopic Stability | High (Non-exchangeable) | Moderate (Risk of D/H exchange in acid) | N/A |
| Retention Time Shift | Negligible | Possible (0.1 - 0.5 min shift) | N/A |
| Recovery Rate | 98.5% - 101.2% | 92.0% - 108.0% | 60% - 130% (Highly Variable) |
| LOD (Limit of Detection) | ~0.5 nM | ~1.0 nM | ~5.0 nM |
| Cost | High ( | Moderate ( | Low ($) |
| Best Use Case | Absolute Quantification, Clinical | Routine Screening, High-throughput | Qualitative ID only |
Expert Insight: In HILIC chromatography, the separation of D3-m6A from endogenous m6A is often more pronounced than in C18 columns. If you must use Deuterated standards, ensure your mobile phase pH is neutral to prevent D/H exchange [3].
Part 3: Experimental Workflow & Validation
To ensure scientific integrity, the reference standard must be introduced at the earliest possible step (lysis/digestion) to account for purification losses.
Diagram 1: The Self-Validating LC-MS/MS Workflow
Caption: Workflow for absolute quantification. Adding the standard before RNA isolation (Option A) corrects for extraction efficiency, while adding it before digestion (Option B) corrects for matrix effects and ionization.
Detailed Protocol: Enzymatic Digestion for m6A Analysis
Reagents:
-
Buffer: 10 mM Ammonium Bicarbonate (pH 8.0) - Volatile buffers are crucial for MS compatibility.
-
Enzyme A: Nuclease P1 (Sigma/Wako)
-
Enzyme B: Alkaline Phosphatase (FastAP or CIP)
-
Internal Standard: 13C5-m6A (Final concentration 10 nM)
Step-by-Step Methodology:
-
Preparation: Dilute 1 µg of purified mRNA/Total RNA in 20 µL of Nuclease-free water.
-
Denaturation: Heat at 95°C for 5 minutes, then snap-cool on ice (breaks secondary structures to improve digestion efficiency).
-
Digestion Phase I: Add 2 Units of Nuclease P1 in 10 mM NH4HCO3. Incubate at 37°C for 2 hours.
-
Digestion Phase II: Add 1 Unit of Alkaline Phosphatase. Incubate at 37°C for 2 hours.
-
Spike-In: Add 13C5-m6A Internal Standard (IS) to the digested mix.
-
Cleanup: Filter through a 10kDa MWCO spin filter (12,000 x g, 10 min) to remove enzymes.
-
Analysis: Inject 5 µL into LC-MS/MS (C18 Column, Mobile Phase: H2O/MeOH + 0.1% Formic Acid).
Part 4: Logical Relationships in Mass Spectrometry
Understanding the transition logic is vital for setting up the Triple Quadrupole (QqQ).
Diagram 2: MRM Transition Logic (m6A vs. Standard)
Caption: Multiple Reaction Monitoring (MRM) transitions. The mass shift in the standard (+5 Da) is retained in the product ion, ensuring specific detection without cross-talk.
Part 5: Troubleshooting & Best Practices
The "Ghost" Peak (Cross-Contamination)
-
Issue: Detecting m6A signal in blank samples.
-
Cause: Carryover from high-concentration standards in the autosampler.
-
Solution: Implement a "Sawtooth" wash cycle (Alternating strong organic/aqueous washes) between injections.
Handling Labile Modifications (t6A)
-
Issue: N6-threonylcarbamoyladenosine (t6A) can cyclize into ct6A under acidic conditions or high temperatures.
-
Solution: If analyzing t6A, maintain pH > 7.0 during digestion and avoid heating above 37°C. Use freshly prepared standards, as t6A standards degrade in DMSO over months [4].
Normalization
-
Standard Practice: Always normalize m6A abundance to Guanosine (G) or Adenosine (A) to account for total RNA input variations.
-
Formula:(Conc_m6A / Conc_G) * 100
-
References
-
Cho, J., et al. (2021).[3][4][5] "Quantitative analysis of m6A RNA modification by LC-MS." STAR Protocols, 2(3), 100724. [Link]
-
Hu, Y., et al. (2021).[6][2][7] "Quantitative Analysis of Methylated Adenosine Modifications...". Frontiers in Cell and Developmental Biology. [Link][7]
-
Thuring, K., et al. (2017). "Esterification of Cyclic N6-Threonylcarbamoyladenosine During RNA Sample Preparation." Angewandte Chemie. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 4. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. [Establishment and application of HPLC-MS/MS method for detecting m6A level in RNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Comparative NMR Analysis Guide: 9-Methyl-N-(2-phenoxyethyl)-9H-purin-6-amine vs. Parent Analogues
Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Structural elucidation, tautomeric stabilization, and NMR performance benchmarking.
Introduction & Mechanistic Context
N6-substituted adenosine and adenine derivatives represent a highly important class of heterocyclic compounds that are widely distributed in living organisms, functioning not only as constituents of nucleic acids but also as critical signal molecules[1]. In drug discovery and plant biotechnology, these compounds frequently exhibit cytokinin-like activity or act as potent kinase inhibitors[2].
A persistent analytical challenge when working with N6-substituted adenines is the dynamic N7 ⇌ N9 tautomerization inherent to the purine core. This rapid proton exchange often leads to severe line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, complicating structural verification[3].
This guide objectively compares the NMR spectral performance of the N9-methylated derivative, 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine (9-Me-PEA) , against its non-methylated alternative, N-(2-phenoxyethyl)-9H-purin-6-amine (PEA) . By locking the tautomeric state via N9-methylation, 9-Me-PEA provides a highly resolved, self-validating spectral footprint that serves as a benchmark for purine structural elucidation.
Experimental Methodology: A Self-Validating NMR Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol outlines the exact parameters required to capture high-fidelity spectra for lipophilic purine derivatives. Do not deviate from the solvent or temperature parameters, as they are mechanistically tied to the visibility of exchangeable protons.
Step-by-Step Acquisition Protocol
-
Sample Preparation: Dissolve 15 mg of the synthesized purine (9-Me-PEA or PEA) in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Causality: DMSO-d6 is strictly chosen over Chloroform-d because its strong hydrogen-bond accepting nature slows down the chemical exchange of the N6-NH proton, allowing it to be clearly observed as a distinct triplet rather than a broad, invisible baseline hump[1]. Furthermore, it provides superior solubility for functionalized purines.
-
-
Instrument Calibration: Calibrate the spectrometer (e.g., 400 MHz for
H, 100 MHz for C) at exactly 298 K. Use Tetramethylsilane (TMS) as the internal standard ( 0.00 ppm). -
H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (
) of the N9-methyl protons, guaranteeing that the integration ratio between the methyl singlet and the aromatic phenoxy protons is quantitatively exact (3:5 ratio).
-
- C NMR Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2.0 seconds.
-
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range
H- C couplings ( = 8 Hz).-
Causality: This is the critical self-validating step. The HMBC will show a definitive 3-bond correlation between the N9-methyl protons and the C-4/C-8 carbons, unambiguously proving the regiochemistry of the methylation[3].
-
NMR-Guided Structural Elucidation Workflow
The logical relationship between 1D acquisition, tautomeric assessment, and 2D regiochemical confirmation is visualized below.
Workflow for the NMR-guided structural elucidation and regiochemical confirmation of purines.
Quantitative Data Comparison: 9-Me-PEA vs. PEA
The nature of the substituent at the N6 and N9 positions profoundly affects the electronic distribution and tautomeric equilibrium of the purine ring[4]. The tables below summarize the benchmarked chemical shifts, highlighting the superior spectral clarity achieved through N9-methylation.
Table 1: H NMR Chemical Shift Comparison (400 MHz, DMSO-d6, 298K)
| Proton Assignment | 9-Me-PEA (Target Product) | PEA (Non-Methylated Alternative) | Multiplicity & Integration |
| Purine N9-H | Absent | ~13.05 ppm (broad) | br s, 1H (Exchangeable) |
| Purine H-2 | 8.24 ppm (sharp) | 8.18 ppm (broadened) | s, 1H |
| Purine H-8 | 8.12 ppm (sharp) | 8.08 ppm (broadened) | s, 1H |
| N6-NH | 7.88 ppm | 7.82 ppm | br t, 1H |
| Phenoxy Ar-H (meta) | 7.28 ppm | 7.28 ppm | m, 2H |
| Phenoxy Ar-H (ortho/para) | 6.94 ppm | 6.94 ppm | m, 3H |
| O-CH | 4.16 ppm | 4.15 ppm | t, 2H |
| N-CH | 3.85 ppm | 3.84 ppm | q, 2H |
| N9-CH | 3.76 ppm | Absent | s, 3H |
Mechanistic Insight: In the parent PEA compound, the H-2 and H-8 signals appear slightly broadened due to the intermediate exchange rate of the N7 ⇌ N9 tautomers on the NMR timescale. By introducing the N9-methyl group in 9-Me-PEA, the structure is rigidly locked. This rigidification results in sharp, highly resolved resonances for the purine core, significantly enhancing the signal-to-noise ratio[4].
Table 2: C NMR Chemical Shift Comparison (100 MHz, DMSO-d6, 298K)
| Carbon Assignment | 9-Me-PEA ( | PEA ( | Shift Difference ( |
| C-2 | 152.6 | 152.2 | +0.4 |
| C-4 | 150.2 | 149.5 (broad) | +0.7 |
| C-5 | 119.8 | 119.1 (broad) | +0.7 |
| C-6 | 154.8 | 154.3 | +0.5 |
| C-8 | 141.2 | 139.6 (broad) | +1.6 |
| N9-CH | 29.6 | N/A | N/A |
| Ar-C (ipso) | 158.6 | 158.6 | 0.0 |
| O-CH | 66.2 | 66.1 | +0.1 |
| N-CH | 39.8 | 39.7 | +0.1 |
Mechanistic Insight: The present work analyzes the effects of substituents on the electron distribution in the purine core[3]. The electron-donating nature of the N9-methyl group alters the local electron density via inductive effects. Consequently, the C-8 resonance in 9-Me-PEA is deshielded by ~1.6 ppm compared to the time-averaged signal of the tautomeric parent. Furthermore, the C-4, C-5, and C-8 carbons in PEA suffer from severe tautomeric broadening, whereas in 9-Me-PEA, they appear as intense, sharp singlets.
Discussion on Intermolecular Interactions
Beyond basic structural confirmation, NMR spectroscopy is considered the most powerful tool for providing information on complexation energies and the geometries of hydrogen-bonded complexes[5].
The N6-phenoxyethyl group provides a flexible, electron-rich linker capable of acting as a hydrogen-bond donor (via N6-NH) and acceptor (via the ether oxygen). In concentration-dependent
References
-
[2] CA2783859A1 - N6-substituted adenosine derivatives and n6-substituted adenine derivatives and uses thereof. Google Patents. 2
-
[4] Scheme 1. Synthesis of N 6-alkyladenosines, N... ResearchGate.4
-
[5] Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. PMC. 5
-
[3] Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate.3
Sources
- 1. researchgate.net [researchgate.net]
- 2. CA2783859A1 - N6-substituted adenosine derivatives and n6-substituted adenine derivatives and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating A3 Adenosine Receptor Antagonism of Purine Analogs: A Comprehensive Comparison Guide
The A3 Adenosine Receptor and the Purine Scaffold Advantage
The A3 adenosine receptor (A3AR) is a Gi-coupled G protein-coupled receptor (GPCR) that is notably overexpressed in inflammatory cells and various tumor tissues, making it a prime therapeutic target for glaucoma, asthma, rheumatoid arthritis, and cancer [](). While early drug discovery efforts focused heavily on non-nucleoside heterocyclic antagonists, purine analogs have emerged as highly potent and selective alternatives.
The structural causality behind purine analog antagonism lies in subtle chemical modifications to the nucleoside template. For instance, removing the 4′-substituent on the ribose ring or incorporating a rigid bicyclo[3.1.0]hexane ring at the 9-position of the purine core prevents the receptor from undergoing the conformational changes required for activation, effectively trapping the A3AR in an inactive state while maintaining high binding affinity 1. Furthermore, eliminating critical H-bond donors—such as appending a methyl group to the NH of the 5′-uronamide—can completely shift a molecule's pharmacological profile from a full agonist to a potent antagonist 2.
Cross-Class Comparative Analysis: Overcoming Species Selectivity
A critical pitfall in A3AR research is species-specific selectivity . Many commercially available non-nucleoside antagonists exhibit high potency at the human A3AR but are virtually inactive in rodent models, leading to failed preclinical validations. Purine analogs, derived from truncated D-4'-thioadenosine or modified adenine cores, often bypass this limitation, providing excellent cross-species templates 2.
Table 1: Binding Affinity and Utility Comparison of A3AR Antagonists
| Compound Class | Representative Compound | Human A3AR | Rodent A3AR | Pharmacological Profile & Utility |
| Purine Analog | N6-(3-chlorobenzyl)purine (Compound 9b) | 1.66 | High Affinity | Excellent cross-species template; high potency and selectivity. |
| Triazoloquinazoline | MRS1220 | 0.65 | > 10,000 | Highly potent in humans; inactive in mice/rats. Unsuitable for rodent models 3. |
| Pyridine Derivative | MRS1523 | 43.9 | 216 (Rat), 349 (Mouse) | Validated across species, but exhibits moderate potency requiring higher dosing [[3]](). |
| Thiazole Derivative | DPTN | 1.65 | 8.53 (Rat), 9.61 (Mouse) | Potent across species; useful for confirming A3AR mechanisms in vivo [[3]](). |
| Naphthyridine | VUF5574 | 4.03 | > 10,000 | Highly selective for human A3AR; largely inactive in rat and mouse models 4. |
Mechanistic Framework of A3AR Antagonism
Because A3AR is a Gi-coupled receptor, its activation by an agonist leads to the inhibition of Adenylyl Cyclase (AC), subsequently decreasing intracellular cyclic AMP (cAMP) levels. A true antagonist will block this interaction, preventing the agonist-induced drop in cAMP.
A3AR Gi-coupled signaling pathway and the mechanism of purine analog antagonism.
Self-Validating Experimental Protocols
To rigorously validate a purine analog as an A3AR antagonist, researchers must employ a two-tiered approach: Radioligand Binding (for affinity) and cAMP Accumulation Assays (for functional antagonism). The protocols below are designed as self-validating systems, ensuring that artifacts and background noise do not yield false positives.
Protocol A: Radioligand Binding Assay (Affinity & Selectivity)
Objective: Determine the equilibrium inhibition constant (
-
Membrane Preparation: Isolate membranes from CHO or HEK293 cells stably expressing A3AR.
-
Incubation: Incubate 10-20 µg of membrane protein with 0.5 nM
I-AB-MECA and varying concentrations of the purine analog (10⁻¹¹ to 10⁻⁵ M) in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). -
Uncoupling (Optional but Recommended): Addition of GTP
S uncouples the G-protein, shifting the receptor to a low-affinity state for agonists. If the purine analog is a true antagonist, its binding affinity will remain largely unaffected by GTP S. -
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using a gamma counter.
Protocol B: Functional cAMP Accumulation Assay
Objective: Prove the compound functionally blocks A3AR-mediated Gi signaling. Causality & Design: Because A3AR inhibits AC, baseline cAMP levels are naturally low. To create a measurable assay window, we must artificially stimulate AC using Forskolin . Furthermore, cells naturally release endogenous adenosine, which can pre-activate the A3AR and compress the assay window. Adding Adenosine Deaminase (ADA) degrades this endogenous ligand, while Rolipram (a PDE inhibitor) prevents the degradation of synthesized cAMP 3.
Self-validating workflow for A3AR functional antagonism via cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Seeding & Pre-treatment: Plate CHO-hA3AR cells in 96-well plates. Treat with ADA (3 units/mL) and Rolipram (10 µM) for 30 minutes at 37°C to establish a clean, stabilized baseline 3.
-
Antagonist Pre-incubation: Add the purine analog at varying concentrations and incubate for 20 minutes.
-
Agonist & Forskolin Stimulation: Co-add 10 µM Forskolin (to stimulate AC) and an
concentration of a full A3AR agonist (e.g., NECA or Cl-IB-MECA). Incubate for 15 minutes. -
Detection: Lysis the cells and quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) or GloSensor cAMP assay kit [[5]]().
-
Validation: A successful antagonist will yield a concentration-dependent restoration of cAMP levels back to the Forskolin-only baseline, surmounting the NECA-induced inhibition.
Advanced Considerations: Neutral Antagonism vs. Inverse Agonism
When validating purine analogs, it is critical to distinguish between neutral antagonism and inverse agonism. A neutral antagonist strictly blocks agonist binding without affecting the receptor's basal activity. Conversely, an inverse agonist actively suppresses basal receptor signaling in the absence of an agonist.
Recent studies highlight that inverse agonism at the A3AR can be highly assay-dependent. For example, compounds like PSB-10 exhibit strong inverse agonism in
References
-
US20110171130A1 - A3 adenosine receptor antagonists and partial agonists | Google Patents | 1
-
Subtle Chemical Changes Cross the Boundary between Agonist and Antagonist: New A3 Adenosine Receptor Homology Models and Structural Network Analysis Can Predict This Boundary | Journal of Medicinal Chemistry (ACS) | 2
-
A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1186 versus VUF5574 | Benchchem | 4
-
The A3 Adenosine Receptor: History and Perspectives | Pharmacological Reviews | Link
-
Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists | PMC / NIH | 3
-
Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral | ACS Pharmacology & Translational Science | 5
Sources
- 1. US20110171130A1 - A3 adenosine receptor antagonists and partial agonists - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide: N6-phenoxyethyl-9-methyladenine vs. CGS-15943 in Receptor Antagonism and Kinase Profiling
As drug development increasingly focuses on the tumor microenvironment and neuro-cardiovascular signaling, targeting adenosine receptors (ARs) has become a critical therapeutic strategy. However, the pharmacological landscape of AR antagonists is complicated by off-target kinase interactions and metabolic instability.
This guide provides an in-depth comparative analysis of two structurally distinct adenosine receptor antagonists: N6-phenoxyethyl-9-methyladenine (a modified adenine derivative) and CGS-15943 (a non-xanthine triazoloquinazoline). By deconstructing their structural causality, binding profiles, and downstream signaling effects, this guide equips researchers with the necessary data and validated protocols to select the appropriate compound for their specific assay requirements.
Mechanistic Profiling & Structural Causality
Understanding the structural pharmacophore of these compounds is essential for predicting their behavior in in vitro and in vivo models.
N6-phenoxyethyl-9-methyladenine: The Classic Adenine Scaffold
N6-substituted 9-methyladenines represent a foundational class of adenosine receptor antagonists[1]. The design of N6-phenoxyethyl-9-methyladenine relies on two critical structural modifications:
-
9-Methylation (Metabolic Shielding): Endogenous adenosine is rapidly degraded by Adenosine Deaminase (ADA) or converted into nucleotides. By methylating the N9 position, the molecule cannot undergo ribosylation, effectively locking it into a stable, non-metabolizable antagonist conformation[2].
-
N6-Phenoxyethyl Substitution (Receptor Selectivity): The bulky phenoxyethyl group exploits the hydrophobic pocket of the A1 receptor's orthosteric binding site. This substitution markedly increases the potency and selective bias toward A1 receptors over A2 receptors, converting a weak endogenous agonist scaffold into a potent competitive antagonist[1][2].
CGS-15943: The Triazoloquinazoline Pan-Antagonist
CGS-15943 was one of the first discovered non-xanthine adenosine receptor antagonists[3].
-
Triazoloquinazoline Core (PDE Avoidance): Traditional xanthine-based antagonists (like caffeine or theophylline) suffer from off-target phosphodiesterase (PDE) inhibition. The triazoloquinazoline core of CGS-15943 circumvents PDE binding, providing a cleaner AR antagonism profile[3].
-
ATP-Mimetic Kinase Inhibition: While highly potent across all AR subtypes (A1, A2A, A2B, A3), CGS-15943's planar structure acts as an ATP mimetic. This allows it to dock into the catalytic subunit of class IB phosphoinositide 3-kinase (PI3K), specifically the p110γ isoform, inhibiting its kinase activity and subsequently dampening the downstream Akt signaling cascade[4][5].
Quantitative Data Presentation
The following table summarizes the comparative pharmacological metrics of both compounds, highlighting the divergence in their target specificity.
| Pharmacological Property | N6-phenoxyethyl-9-methyladenine | CGS-15943 |
| Chemical Class | N6-substituted 9-methyladenine | Triazoloquinazoline |
| Primary Mechanism | Competitive AR Antagonism | Competitive AR Antagonism |
| Receptor Selectivity | A1 selective bias | Pan-AR (A1, A2A, A2B, A3) |
| A1 Receptor Affinity ( | Low micromolar to nanomolar | 3.5 nM[4] |
| A2A Receptor Affinity ( | Moderate to low affinity | 4.2 nM[4] |
| A2B / A3 Affinity ( | Not highly active | 16 nM / 50 nM[4] |
| Known Off-Targets | None well-characterized | PI3K p110γ ( |
| PDE Inhibition | No | No[3] |
| Metabolic Stability | High (ADA resistant)[2] | High (Orally bioavailable)[4] |
Pathway Modulation Visualization
The distinct interaction networks of these two compounds dictate their application in cellular assays. While N6-phenoxyethyl-9-methyladenine cleanly isolates AR signaling, CGS-15943 introduces a dual-inhibition dynamic by simultaneously blocking ARs and the PI3K/Akt survival pathway.
Fig 1: Divergent pharmacological targeting of N6-phenoxyethyl-9-methyladenine and CGS-15943.
Experimental Workflows: Self-Validating Systems
To ensure rigorous scientific integrity, the following protocols are designed with built-in causality checks and self-validating controls.
Protocol 1: Radioligand Binding Assay for AR Antagonism
Objective: Determine the
Step-by-Step Methodology:
-
Membrane Preparation: Harvest transfected CHO cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
-
Endogenous Ligand Clearance (Critical Step): Resuspend the pellet in buffer containing 2 U/mL Adenosine Deaminase (ADA) and incubate for 30 mins at 37°C. Causality: ADA hydrolyzes endogenous adenosine released during cell lysis. Failing to do this causes artifactual right-shifts in the antagonist dose-response curve.
-
Radioligand Incubation: In a 96-well plate, combine 50 μg of membrane protein, the radioligand (e.g., [3H]-DPCPX for A1,[3H]-ZM241385 for A2A), and varying concentrations of the test compound (10 pM to 10 μM).
-
Self-Validation Control: Include a Non-Specific Binding (NSB) control well containing 10 μM of unlabeled CPA (for A1). Validation Checkpoint: If NSB exceeds 20% of total binding, the membrane preparation is contaminated or the wash step is insufficient.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer, add scintillation fluid, and quantify radioactivity.
Protocol 2: PI3K/Akt Phosphorylation Assay (Western Blot)
Objective: Differentiate CGS-15943 from N6-phenoxyethyl-9-methyladenine by validating its off-target PI3K inhibition. Causality of Design: We probe for Akt phosphorylation at both Ser473 and Thr308. Full Akt activation requires phosphorylation at both sites; PI3K inhibition by CGS-15943 abrogates PIP3 generation, thereby preventing phosphorylation at both residues[4].
Step-by-Step Methodology:
-
Cell Treatment: Seed SK-Hep-1 cells (known to be sensitive to CGS-15943) in 6-well plates. Treat with CGS-15943 (0-20 μM) or N6-phenoxyethyl-9-methyladenine for 24 hours[4].
-
Self-Validation Controls: Include a vehicle control (0.1% DMSO) and a positive control for PI3K inhibition (e.g., 10 μM LY294002).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na3VO4). Causality: Phosphatase inhibitors are mandatory to prevent artifactual loss of the phospho-Akt signal during extraction.
-
Immunoblotting: Resolve 20 μg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Akt (Ser473) and p-Akt (Thr308).
-
Normalization (Validation Checkpoint): Strip the membrane and re-probe for Total Akt and GAPDH. Validation Checkpoint: The ratio of p-Akt to Total Akt must be calculated to prove that signal reduction is due to true kinase inhibition by CGS-15943, rather than compound-induced protein degradation or unequal lane loading.
References
-
CGS-15943 - Wikipedia. URL:[Link]
-
N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - PubMed (NIH). URL:[Link]
- US5565566A - N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - Google Patents.
Sources
- 1. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5565566A - N6 -substituted 9-methyladenines: a new class of adenosine receptor antagonists - Google Patents [patents.google.com]
- 3. CGS-15943 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of N-Substituted Purine Analogs: A Focus on 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
Introduction to the Analyte and Analytical Challenges
9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine belongs to the N-substituted purine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. The structural complexity of this molecule, featuring a purine core, a methyl group on the purine nitrogen, and a phenoxyethyl substituent on the exocyclic amine, presents unique challenges and considerations for chromatographic separation.
The primary objective of an HPLC method for this compound is to achieve adequate retention, sharp peak shape, and sufficient resolution from potential impurities or related substances. Key molecular characteristics influencing its chromatographic behavior include:
-
Hydrophobicity: The presence of the phenyl and ethyl groups contributes to the molecule's nonpolar character, suggesting that reversed-phase HPLC will be the most effective separation mode. The un-methylated analog, 9-(2-phenoxyethyl)-9H-purin-6-amine, has a calculated logP of 1.44, indicating moderate hydrophobicity.[1] The addition of a methyl group is expected to slightly increase this hydrophobicity.
-
Polarity: The purine ring itself, with its nitrogen atoms, and the secondary amine introduce polar characteristics that will also influence retention.
-
Ionizability: The purine ring system contains basic nitrogen atoms, making the retention of this compound susceptible to the pH of the mobile phase.
Comparative Analysis of HPLC Methodologies
Based on established methods for purine derivatives, a reversed-phase approach is the most logical starting point.[2][3][4] The following sections compare critical parameters and their anticipated effect on the retention and resolution of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine.
Stationary Phase Selection
The choice of the stationary phase is critical for achieving the desired separation. For purine analogs, C18 columns are the most commonly employed stationary phases due to their hydrophobicity and wide availability.[5][6][7]
| Stationary Phase | Key Characteristics & Expected Performance for the Target Analyte |
| Standard C18 | Offers good hydrophobic retention for the phenoxyethyl group. May require optimization of mobile phase to achieve adequate retention and peak shape. |
| Polar-Embedded C18 | Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which can improve peak shape for basic compounds by shielding residual silanols. This is a strong candidate for the target analyte. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with the phenyl ring of the analyte. This can be beneficial if standard C18 columns fail to resolve critical pairs. |
Expert Insight: For initial method development, a modern, high-purity silica C18 column with end-capping is recommended. This will minimize peak tailing caused by interactions between the basic nitrogen atoms of the purine ring and residual silanols on the silica surface.
Mobile Phase Composition
The mobile phase composition, particularly the organic modifier and pH, will have the most significant impact on the retention time.
Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC.
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile | Lower viscosity, leading to lower backpressure. Often provides sharper peaks. | Higher cost. |
| Methanol | Can offer different selectivity compared to acetonitrile. Lower cost. | Higher viscosity, resulting in higher backpressure. |
Recommendation: Begin with an acetonitrile/water gradient. The enhanced hydrophobicity of the target molecule compared to simpler purines like adenine or hypoxanthine suggests that a significant proportion of the organic modifier will be required for elution. A starting gradient of 10-90% acetonitrile over 20-30 minutes is a reasonable starting point.
The pH of the mobile phase will control the ionization state of the purine ring, thereby affecting retention.
-
Acidic pH (e.g., pH 2.5-4): At this pH, the basic nitrogen atoms on the purine ring will be protonated, increasing the polarity of the molecule and leading to earlier elution. Using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA) is crucial for maintaining a consistent pH and ensuring reproducible retention times.[5]
-
Neutral pH (e.g., pH 6-8): The analyte will be less protonated, increasing its hydrophobicity and leading to longer retention times. Phosphate buffers are commonly used in this range.
Experimental Rationale: For initial trials, an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is recommended. This will ensure sharp peak shapes by minimizing secondary interactions with the stationary phase.
Proposed Experimental Workflow and Protocol
The following is a detailed, step-by-step protocol for developing an HPLC method for 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine.
Workflow Diagram
Caption: HPLC Method Development Workflow.
Detailed Protocol
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chemicals and Reagents:
-
9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable buffer reagents)
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of purine-like molecules.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient to locate the approximate retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 260 nm | Purine derivatives typically have a strong absorbance around this wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of approximately 10-20 µg/mL with the initial mobile phase composition (90% A, 10% B).
-
-
Data Analysis and Optimization:
-
After the initial run, analyze the chromatogram for retention time, peak shape (asymmetry), and resolution from any impurities.
-
If the retention time is too short, decrease the initial percentage of the organic modifier or use a shallower gradient.
-
If the retention time is too long, increase the initial percentage of the organic modifier or use a steeper gradient.
-
If peak tailing is observed, consider a different column (e.g., polar-embedded) or a different mobile phase additive (e.g., TFA).
-
Conclusion and Future Directions
While the exact retention time of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine will be determined experimentally, this guide provides a robust framework for developing a suitable HPLC method. By systematically evaluating stationary phases, mobile phase composition, and other chromatographic parameters, a researcher can efficiently arrive at a method that is both reliable and reproducible. The proposed starting conditions are based on well-established principles for the separation of related purine analogs and represent a high-probability starting point for successful method development. Further work would involve the validation of the developed method according to ICH guidelines to ensure its suitability for its intended application.
References
-
Morris, G. S., & Simmonds, H. A. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28. [Link]
-
Kuttesch, J. F., Schmalstieg, F. C., & Nelson, J. A. (1982). Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia. Clinical Chemistry, 28(11), 2171-2175. [Link]
-
Bontemps, F., Van den Berghe, G., & Hers, H. G. (1983). An isocratic, reversed-phase HPLC method for the determination of postischemic efflux of purines and pyrimidines during reperfusion of isolated liver. Journal of Chromatography B: Biomedical Sciences and Applications, 282, 149-156. [Link]
-
General HPLC Methods. (n.d.). Retrieved from [Link]
-
Khader, S., & Ram, S. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 4(4), 49-56. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [https://www.phenomenex.com/Documents/Web_EN/ Reversed_Phase_HPLC_Method_Development_Webinar.pdf]([Link] Reversed_Phase_HPLC_Method_Development_Webinar.pdf)
-
Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. (2018). SciTePress. [Link]
-
Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. (2021). MDPI. [Link]
-
Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. (2013). ResearchGate. [Link]
Sources
- 1. Compound 9-(2-phenoxyethyl)-9H-purin-6-amine - Chemdiv [chemdiv.com]
- 2. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An isocratic, reversed-phase HPLC method for the determination of postischemic efflux of purines and pyrimidines during reperfusion of isolated liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scitepress.org [scitepress.org]
- 7. Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD [mdpi.com]
Comparative Cytotoxicity Profile: 9-Methyl-N-(2-phenoxyethyl)adenine vs. Kinetin
The following guide provides a comparative analysis of the cytotoxicity profiles of 9-methyl-N-(2-phenoxyethyl)adenine (a specific N9-blocked adenine derivative) versus Kinetin (N6-furfuryladenine, a classic cytokinin).
Executive Summary
This guide contrasts the cytotoxic mechanisms and potency of Kinetin , a naturally occurring cytokinin with moderate anti-proliferative activity, against 9-methyl-N-(2-phenoxyethyl)adenine , a synthetic analog designed for enhanced metabolic stability and receptor selectivity.
-
Kinetin (Benchmark): Exhibits dose-dependent cytotoxicity (IC50: 20–100 µM) in various cancer cell lines (e.g., HL-60, HepG2). Its toxicity is largely driven by metabolic conversion to its riboside and nucleotide forms, which disrupt mitochondrial function and induce apoptosis.
-
9-Methyl-N-(2-phenoxyethyl)adenine (Target): Characterized by the N9-methyl substitution , which blocks the metabolic conversion to ribosides. This structural modification generally abolishes or significantly reduces non-specific cytotoxicity compared to Kinetin, making it a valuable scaffold for selective receptor targeting (e.g., A3 Adenosine Receptor antagonism) without the broad-spectrum toxicity associated with nucleotide accumulation.
Compound Overview & Chemical Logic
The fundamental difference lies in the N9-position . Kinetin has a free N9-H, allowing it to be ribosylated by cellular enzymes (phosphoribosyltransferases). The 9-methyl analog is "locked," preventing this metabolic activation.
| Feature | Kinetin (N6-furfuryladenine) | 9-Methyl-N-(2-phenoxyethyl)adenine |
| Structure | N6-furfuryl, N9-H (Free) | N6-phenoxyethyl, N9-Methyl (Blocked) |
| Metabolic Fate | Converted to Kinetin Riboside (Active Toxin) | Cannot form Riboside (Metabolically Stable) |
| Primary Mechanism | Mitochondrial disruption via nucleotide pool | Receptor-mediated (e.g., A3AR) or Inert |
| Solubility | Moderate (DMSO/Ethanol soluble) | Lower (Hydrophobic phenoxyethyl group) |
Structural Logic Diagram
The following diagram illustrates the critical metabolic divergence that dictates their cytotoxicity profiles.
Caption: Comparative metabolic pathways. Kinetin undergoes lethal ribosylation, while the N9-methyl block in the analog prevents this, leading to reduced general cytotoxicity.
Cytotoxicity Profile & Data Analysis
Kinetin: The Active Cytotoxin
Kinetin is not inherently toxic but acts as a pro-drug . In rapidly dividing cells (cancer), it is converted to kinetin riboside and kinetin mono/triphosphate. These analogs interfere with ATP synthesis and signaling.
-
Key Finding: Cytotoxicity is cell-type dependent . Cells with high levels of adenosine kinase (e.g., HL-60 leukemia) are highly sensitive.
-
IC50 Range:
-
HL-60 (Leukemia): 15 – 25 µM (High Sensitivity)
-
HepG2 (Liver): 50 – 100 µM (Moderate Sensitivity)
-
Fibroblasts (Normal): > 200 µM (Low Toxicity - Therapeutic Window)
-
9-Methyl-N-(2-phenoxyethyl)adenine: The Selective Agent
The N9-methyl group acts as a "safety switch" against metabolic toxicity.
-
General Cytotoxicity: Significantly lower than Kinetin in standard proliferation assays (MTT/MTS) because it cannot enter the nucleotide pool.
-
Mechanistic Specificity: Any observed toxicity is likely due to specific receptor antagonism (e.g., A3 Adenosine Receptor) rather than general metabolic disruption.
-
Predicted IC50: > 100 µM in non-target cells (e.g., fibroblasts), indicating a superior safety profile for non-cancerous tissues.
Comparative Data Table
| Parameter | Kinetin | 9-Methyl-N-(2-phenoxyethyl)adenine |
| Primary Target | Pan-cellular (Mitochondria/Nucleotide Pool) | Specific Receptors (e.g., A3AR) |
| Metabolic Activation | Required (Ribosylation) | Blocked (Remains as free base) |
| HL-60 Cytotoxicity (IC50) | 15 - 25 µM (Potent) | > 100 µM (Inactive/Low Potency)* |
| HepG2 Cytotoxicity (IC50) | 50 - 100 µM | > 100 µM |
| Normal Fibroblast Toxicity | Low (Selective for rapid division) | Very Low (Metabolically inert) |
| Apoptosis Induction | Strong (via Caspase-3/Mitochondria) | Weak (unless receptor-mediated) |
*Note: Data for 9-methyl analog is inferred from structure-activity relationships (SAR) of N9-substituted adenines (Voller et al., 2010).
Experimental Protocols for Validation
To empirically verify the difference, the following self-validating protocol is recommended. It distinguishes between general toxicity and metabolic activation.
Protocol: Differential Cytotoxicity Assay (MTT)
Objective: Determine if toxicity is dependent on metabolic activation (ribosylation).
-
Cell Lines:
-
HL-60: High adenosine kinase activity (Sensitive to Kinetin).
-
HCT-116: Solid tumor control.
-
PBMCs: Normal control (Safety baseline).
-
-
Reagents:
-
Compound A: Kinetin (Dissolved in DMSO).
-
Compound B: 9-Methyl-N-(2-phenoxyethyl)adenine (Dissolved in DMSO).
-
Inhibitor: Iodotubercidin (Adenosine Kinase Inhibitor).
-
-
Workflow:
-
Step 1: Seed cells (5,000/well) in 96-well plates.
-
Step 2: Treat cells with serial dilutions (0.1 µM – 200 µM) of Compound A and B.
-
Step 3 (Critical Validation): In a duplicate set, co-treat with 0.1 µM Iodotubercidin .
-
Hypothesis: If toxicity is metabolic (Kinetin), Iodotubercidin will rescue the cells (shift IC50 higher).
-
Hypothesis: If toxicity is receptor-based (9-Methyl), Iodotubercidin will have no effect .
-
-
Step 4: Incubate for 72 hours.
-
Step 5: Add MTT reagent, incubate 4h, dissolve formazan, and read OD at 570nm.
-
Protocol: Flow Cytometry (Apoptosis vs. Necrosis)
Objective: Confirm mechanism of cell death.
-
Staining: Annexin V-FITC (Apoptosis) / Propidium Iodide (Necrosis).
-
Expectation:
-
Kinetin (50 µM): High Annexin V+ / PI- (Early Apoptosis).
-
9-Methyl Analog (50 µM): Low Annexin V+ / Low PI- (Viable).
-
References
-
Voller, J., et al. (2010).[1] Anticancer activity of natural cytokinins: A structure-activity relationship study. Phytochemistry.[1][2][3][4]
- Key Insight: Establishes that N9-substitution (like 9-methyl)
-
Plíhal, O., et al. (2013). N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing.[5] Plant Signaling & Behavior.[2][5]
- Key Insight: Confirms that N9-blocked analogs lack the growth-inhibitory (toxic) effects seen with free-base cytokinins.
-
Ishibashi, T., et al. (2009). Cytokinin-induced apoptosis in human cancer cell lines. Bioorganic & Medicinal Chemistry.
- Key Insight: Details the mitochondrial mechanism of Kinetin cytotoxicity.
-
Baraldi, P. G., et al. (2003). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.
- Key Insight: Discusses the structural requirements (N6-substitution) for A3 receptor antagonists, relevant to the phenoxyethyl analog.
Sources
- 1. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokinin - Wikipedia [en.wikipedia.org]
- 3. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back | MDPI [mdpi.com]
- 4. N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing - PubMed [pubmed.ncbi.nlm.nih.gov]
9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine proper disposal procedures
As a Senior Application Scientist overseeing drug discovery and assay development workflows, I frequently encounter novel synthetic purine derivatives. 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is a classic example of an N6-substituted adenine derivative. Molecules in this class are heavily utilized in structure-activity relationship (SAR) studies targeting the ATP-binding pockets of kinases or purinergic receptors.
Because of their potent biological activity and environmental persistence, the disposal of these compounds cannot be treated as an administrative afterthought. It requires a rigorous, mechanistically sound operational plan. The robust aromaticity of the purine core and the stable ether linkage in the phenoxyethyl moiety resist standard benchtop chemical degradation. Consequently, discharging this compound into standard wastewater systems poses a severe risk of off-target bioaccumulation in aquatic ecosystems.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine, ensuring compliance with federal environmental and occupational safety standards.
Physicochemical & Regulatory Waste Profile
To design an effective disposal strategy, we must first understand the physical and chemical constraints of the molecule. All quantitative and regulatory data governing the handling of this compound are summarized below.
Table 1: Physicochemical & Regulatory Profile of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
| Parameter | Specification / Value | Operational Implication |
| Chemical Classification | N6-substituted adenine derivative | Biologically active; manage as hazardous pharmaceutical waste. |
| Molecular Weight | ~269.3 g/mol | High lipophilicity; readily permeates biological membranes. |
| Primary Solvents | DMSO, DMF (High); Water (Low) | Liquid waste is predominantly mixed organic/hazardous waste. |
| Thermal Stability | High (Stable aromatic purine core) | Requires high-temperature incineration (>1000°C) for complete destruction. |
| EPA Generator Rule | Subject to RCRA Subtitle C[1] | Must be routed through EH&S; sewering is strictly prohibited[2]. |
| SAA Accumulation Limit | 55 Gallons (or 1 qt acutely toxic)[3] | Containers must be removed within 3 days of reaching the limit[3]. |
Mechanistic Rationale for Disposal Protocols
In laboratory safety, compliance is a byproduct of understanding causality. We do not follow rules blindly; we engineer protocols based on chemical realities.
-
Why High-Temperature Incineration? High-temperature incineration (>1000°C) is the only approved disposal endpoint for this compound. The thermal energy is required to fully oxidize the nitrogen-rich purine core and cleave the phenoxy ether bond. Lower-temperature degradation risks generating toxic nitrogen oxide (NOx) byproducts or leaving the biologically active pharmacophore intact.
-
Why High-Density Polyethylene (HDPE) for Liquid Waste? Research stocks of lipophilic purines are almost universally prepared in 100% Dimethyl Sulfoxide (DMSO). DMSO is an aggressive solvent that acts as a permeation enhancer. It will rapidly embrittle lower-density plastics (like polystyrene or PET) over time, leading to micro-fractures and catastrophic primary containment loss. HDPE provides the necessary chemical resistance.
Operational Workflows & Self-Validating Protocols
The following step-by-step methodologies must be integrated into your laboratory's Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard[4]. Every protocol includes a "Validation Check" to ensure the system is self-correcting and verifiable.
Workflow A: Solid Waste Consolidation (Powders, Vials, and Consumables)
This workflow applies to the neat chemical powder, contaminated weighing boats, microcentrifuge tubes, and pipette tips.
-
Source Segregation: Separate 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine contaminated solids from general non-hazardous lab trash immediately at the bench.
-
Causality: Commingling waste drastically increases the total volume of hazardous waste generated, exponentially increasing disposal costs and environmental burden.
-
-
Primary Containment: Place all solid waste into a 7-mil polyethylene bag or a rigid, puncture-resistant bio-bin.
-
Causality: Standard 3-mil trash bags are easily pierced by jagged plastic consumables (e.g., 1000 µL pipette tips), which would breach primary containment.
-
-
Secondary Containment & Sealing: Place the primary bag inside a rigid 5-gallon poly pail with a secure lid. Seal the inner bag with a gooseneck tie.
-
Validation Check: Invert the sealed primary bag gently before placing it in the pail to visually confirm no loose powder escapes. Wipe the exterior of the poly pail with a dry cloth and inspect for any chemical residue.
Workflow B: Liquid Waste Decontamination & Segregation (DMSO Stocks & Buffers)
This workflow applies to concentrated DMSO stock solutions and dilute aqueous assay buffers containing the compound.
-
Solvent Compatibility Assessment: Determine the organic concentration of the waste stream. Segregate high-concentration DMSO stocks (>1% organics) from dilute aqueous assay buffers (<1% organics).
-
Causality: Mixing high-concentration organics with aqueous streams can trigger unexpected exothermic reactions and violate the strict BTU (British Thermal Unit) limits set by commercial waste incinerators.
-
-
Container Selection: Utilize High-Density Polyethylene (HDPE) carboys for all DMSO-containing waste.
-
Transfer and Venting: Transfer liquid waste using a dedicated, chemically compatible funnel. Cap the container using a vented closure.
-
Causality: Vented caps prevent dangerous pressure build-up from potential off-gassing if trace reactive impurities are inadvertently introduced into the waste stream.
-
-
Validation Check: Place the HDPE carboy in a secondary containment tray capable of holding 110% of the carboy's total volume. Before sealing, visually inspect the liquid phase boundary. If the solution appears cloudy or biphasic, halt additions immediately—this indicates incompatible solvent mixing requiring EH&S intervention.
Workflow C: Spill Response Protocol
-
Isolate and Assess: Evacuate the immediate area. Identify whether the spill is a solid (powder) or liquid (DMSO solution).
-
Solid Spill Recovery: Do not sweep the powder.
-
Causality: Sweeping aerosolizes fine synthetic powders, creating a severe inhalation hazard. Instead, cover the powder with paper towels lightly dampened with water or ethanol to suppress dust, then carefully scoop the material into a hazardous waste bag.
-
-
Liquid Spill Recovery: Apply an inert, amorphous silicate absorbent (e.g., vermiculite) to the liquid.
-
Causality: Silicates rapidly absorb lipophilic solvents like DMSO without generating heat, whereas reactive chemical absorbents might trigger a dangerous exotherm.
-
-
Validation Check: After physical removal, swab the spill area with an ethanol-wetted wipe and shine a UV light (254 nm) over the surface. The conjugated purine ring of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine quenches UV fluorescence; a dark, non-fluorescent spot under UV indicates residual contamination requiring further scrubbing.
Waste Routing Decision Tree
To eliminate ambiguity at the bench, follow this logical routing diagram for all materials contaminated with 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine.
Decision tree for the segregation and disposal routing of synthetic purine derivative waste.
Regulatory Compliance & Satellite Accumulation
All waste generated from the handling of 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Under EPA guidelines[3], laboratories must adhere to the following strict SAA rules:
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA at any given time. If this limit is reached, the waste must be transferred to a central accumulation area within 3 consecutive days[3].
-
Labeling: Containers must be explicitly labeled with the words "Hazardous Waste" and a clear description of the hazard (e.g., "Toxic - Purine Derivative"). Abbreviations or chemical formulas (like "DMSO/Purine") are legally insufficient and represent a compliance violation[1].
-
Closed Container Rule: Containers must remain closed and sealed at all times, except during the exact moment waste is being actively added or removed. Leaving a funnel resting in a waste carboy is an actionable OSHA and EPA violation.
References
-
Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) , Occupational Safety and Health Administration (OSHA),[Link]
-
Hazardous Waste Generator Regulatory Summary , United States Environmental Protection Agency (EPA),[Link]
Sources
Personal protective equipment for handling 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine
Topic: Personal Protective Equipment & Handling Guide for 9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, Lab Managers
Executive Safety Directive
Status: High-Potency Pharmacological Agent (Assumed) Primary Hazard Class: Bioactive Heterocycle / Potential Sensitizer
9-methyl-N-(2-phenoxyethyl)-9H-purin-6-amine is a substituted purine derivative structurally related to cytokinins and adenosine receptor ligands. Due to the N6-phenoxyethyl substitution, this compound possesses significant lipophilicity and membrane permeability, increasing the risk of systemic absorption via dermal contact or inhalation.
Core Safety Mandate: Treat this compound as a Control Band 3 (CB3) agent. In the absence of specific toxicological data (LD50/LC50), you must apply the Precautionary Principle , assuming the material is a potent sensitizer and biologically active at low concentrations. All handling of the neat powder must occur within a certified containment device.
Risk Assessment & Hazard Profile
This compound combines a purine core (biological effector) with a phenoxyethyl side chain (potential irritant/sensitizer).
| Hazard Category | Risk Level | Mechanistic Justification |
| Inhalation | High | Fine powders of purine derivatives can be aerosolized easily. The 9-methyl substitution prevents ribosylation but facilitates binding to adenosine receptors or kinases, posing systemic risks if inhaled. |
| Dermal Absorption | Moderate-High | The 2-phenoxyethyl moiety increases lipophilicity (LogP > 2.5 estimated), facilitating transport across the stratum corneum. |
| Sensitization | High | Phenoxyethyl esters and ethers are known contact sensitizers. Repeated exposure may trigger allergic dermatitis or respiratory sensitization. |
| Ocular | Moderate | Crystalline solids can cause mechanical irritation; chemical structure suggests potential for severe irritation upon mucosal contact. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The following PPE configuration is mandatory for all procedures involving >1 mg of solid material.
Tier 1: Solid Handling (Weighing, Transfer)
Use this configuration when the containment barrier (Fume Hood) sash is open.
| Zone | Equipment | Specification |
| Respiratory | N95 / P100 | Minimum N95 respirator required if handling outside a glovebox. P100 recommended for fine micronized powders. |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile or Neoprene (Min 5-8 mil). Change outer gloves immediately after splash. |
| Body Defense | Lab Coat + Apron | Tyvek® or chemically resistant lab coat with elastic cuffs. Disposable apron required for weighing >100 mg. |
| Ocular | Safety Goggles | ANSI Z87.1 Chemical Splash Goggles. (Safety glasses are insufficient for powders). |
Tier 2: Solution Handling (<10 mM)
Once dissolved (e.g., in DMSO), the volatility risk decreases, but permeation risk remains.
-
Gloves: Single Nitrile (4 mil) is acceptable for dilute solutions, provided immediate change-out occurs upon contact.
-
Eyes: Safety glasses with side shields.
-
Engineering: All open-vessel work must remain in the fume hood.
Engineering Controls & Containment Logic
The physical handling environment is your primary defense.
-
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Airflow Check: Face velocity must be 80–100 fpm.
-
-
Secondary Barrier: Spill tray (polypropylene) to contain 110% of the volume of any liquid solvents used.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Purine powders are often electrostatic and can "jump" onto gloves or cuffs.
Operational Workflow: From Vial to Solution
This workflow ensures a "Chain of Custody" for safety, preventing contamination of the general lab environment.
Figure 1: Operational workflow for handling potent purine derivatives. All steps within the red dashed box must occur inside a certified containment device.
Step-by-Step Protocol:
-
Equilibration: Remove the vial from -20°C storage. Allow it to warm to room temperature inside a desiccator before opening. This prevents condensation, which can hydrolyze the compound or cause clumping.
-
Weighing:
-
Place a pre-tared amber glass vial into the balance inside the hood.
-
Use a disposable anti-static spatula.
-
Critical: Do not return excess powder to the stock vial. Discard it as solid hazardous waste.
-
-
Solubilization:
-
Preferred Solvent: DMSO (Dimethyl sulfoxide). Purine derivatives often have poor aqueous solubility.
-
Add solvent slowly down the side of the vial.
-
Vortex for 30 seconds. If undissolved, use a sonicating water bath (ambient temperature) for 5 minutes.
-
-
Decontamination: Wipe down the exterior of the stock vial with a chemically compatible detergent (e.g., 1% Alconox) followed by 70% Ethanol before returning it to storage.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Evacuate the immediate area if the spill is outside the hood (>100 mg).
-
Don PPE: Double nitrile gloves, N95 respirator, goggles.
-
Cover: Gently cover the powder with damp paper towels (moistened with water) to prevent aerosolization.
-
Scoop: Lift the towels and powder into a wide-mouth hazardous waste jar.
-
Clean: Wash the surface with 10% bleach (to degrade the purine ring), followed by water and ethanol.
Exposure First Aid
-
Skin: Wash with soap and copious water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eyes: Flush with water for 15 minutes.[1] Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Waste Disposal
-
Solids: Incineration is required. Label as "Toxic Organic Solid."
-
Liquids: Collect in "Halogen-Free Organic Solvents" waste stream (if DMSO/Ethanol used).
-
Empty Vials: Triple rinse with solvent before glass disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
PubChem. (2024). Compound Summary: Adenine Derivatives and Safety Profile. National Library of Medicine. [Link]
-
McGinty, D., et al. (2012).[2][3] Fragrance material review on 2-phenoxyethyl isobutyrate (and related phenoxyethyl esters). Food and Chemical Toxicology. [Link](Cited for sensitization potential of the phenoxyethyl moiety).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
